Anisodine hydrobromide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H22BrNO5 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |
InChIキー |
GJPDCORRBGIJOP-KCVSNGDFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Anisodine Hydrobromide on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is utilized in clinical practice for a variety of vascular and neurological conditions, notably in the management of cerebral ischemia where it confers neuroprotective benefits.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of anisodine hydrobromide at muscarinic receptors, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development endeavors.
Introduction
This compound, also known as anisodamine, functions by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors, thereby blocking downstream signaling cascades.[1][2] This antagonistic activity is the foundation of its therapeutic effects, which include smooth muscle relaxation, improved microcirculation, and neuroprotection.[5][6] While it is established as a non-selective antagonist, understanding its specific interactions with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its complete pharmacological profile and optimizing its therapeutic applications.
Quantitative Analysis of Receptor Binding
The affinity of this compound for different muscarinic receptor subtypes has been characterized in functional studies. The following table summarizes the available quantitative data on its binding affinity.
| Receptor Subtype | Ligand | pKB | Ki (nM) | Tissue/System | Reference |
| M1-like (postjunctional) | Anisodamine | 7.86 | 13.80 | Canine Saphenous Vein | [1] |
| M2-like (prejunctional) | Anisodamine | 7.78 | 16.60 | Canine Saphenous Vein | [1] |
Note: The Ki values were calculated from the pKB values using the formula Ki = 10(-pKB) M and converted to nM.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors.
Antagonism of Gq-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Upon acetylcholine binding, this pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade and preventing the rise in intracellular calcium and activation of PKC.
Antagonism of Gi-Coupled Receptors (M2, M4)
The M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the activation of GIRK channels.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine), and a range of concentrations of this compound. Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Protocol Details:
-
Cell Culture and Dye Loading: Culture cells expressing the desired muscarinic receptor subtype and load them with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Incubation: Incubate the cells with various concentrations of this compound for a specified duration.
-
Agonist Stimulation: Add a known concentration of a muscarinic agonist (e.g., carbachol) to stimulate calcium release.
-
Fluorescence Measurement: Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of inhibition by this compound at each concentration.
Immunohistochemistry
This technique is used to visualize the expression and localization of muscarinic receptors in tissue sections and to assess changes in their expression following treatment with this compound.
Protocol Details:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (B1166041) or prepare frozen sections.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking: Incubate sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the muscarinic receptor subtype of interest.
-
Secondary Antibody Incubation: Apply a secondary antibody that is conjugated to an enzyme (e.g., HRP) or a fluorophore and binds to the primary antibody.
-
Detection: For enzymatic detection, add a substrate that produces a colored precipitate. For fluorescent detection, excite the fluorophore and capture the emitted light.
-
Imaging and Analysis: Visualize the staining using a microscope and quantify the intensity and distribution of the signal.
Conclusion
This compound is a non-selective muscarinic receptor antagonist with demonstrated therapeutic efficacy in various conditions, particularly those involving compromised microcirculation and neuronal damage. While its general mechanism of action is understood, further research is required to fully elucidate its binding affinities and functional effects at all five muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations aimed at refining our understanding of this important therapeutic agent and facilitating the development of more selective and potent muscarinic receptor modulators.
References
- 1. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cddyyy.com [cddyyy.com]
- 4. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potencies of Four Stereoisomers of Ansiodamine On Muscarinic Receport [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
The Journey of Anisodine Hydrobromide: From Himalayan Herb to Anticholinergic Agent
A Technical Guide to the Origin, Biosynthesis, and Synthesis of a Potent Tropane (B1204802) Alkaloid from Anisodus tanguticus
For Researchers, Scientists, and Drug Development Professionals
Origin and Botanical Source: Anisodus tanguticus
Anisodus tanguticus, also known in Chinese as "Shān làng dàng" (山莨菪), thrives in the high-altitude regions of the Himalayas.[3] Traditionally, the roots of this plant have been a cornerstone of Tibetan and Chinese medicine for their analgesic, antispasmodic, and anesthetic properties.[5] The primary bioactive compounds responsible for these effects are a suite of tropane alkaloids, including anisodine (B1665107), anisodamine, scopolamine (B1681570), and atropine.[6] The roots of A. tanguticus are the primary source for the commercial extraction of these valuable alkaloids.[3]
Biosynthesis of Anisodine in Anisodus tanguticus
The biosynthesis of anisodine in Anisodus tanguticus follows the well-established tropane alkaloid pathway, a complex series of enzymatic reactions that originate from amino acid precursors. The pathway is primarily active in the root tissues of the plant.[7] The core tropane ring structure is synthesized from putrescine, which is derived from either ornithine or arginine. A key intermediate in this pathway is tropinone, which undergoes stereospecific reduction to form tropine. Tropine is then esterified with tropic acid, derived from phenylalanine, to produce hyoscyamine. Subsequent enzymatic modifications, including epoxidation and hydroxylation, lead to the formation of scopolamine, which is then converted to anisodine.[8][9]
Extraction and Isolation of Anisodine from Anisodus tanguticus
The extraction of anisodine from the roots of Anisodus tanguticus is a critical step in its production. Various methods have been developed to efficiently isolate this alkaloid. The general workflow involves drying and powdering the root material, followed by extraction with an organic solvent, and subsequent purification steps to isolate anisodine.
Experimental Protocol: Solvent Extraction
This protocol is a composite of commonly employed laboratory-scale extraction methods.
Materials and Reagents:
-
Dried and powdered roots of Anisodus tanguticus
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (20%)
-
Sodium carbonate solution (15%)
-
Anhydrous sodium sulfate
-
0.22 µm membrane filter
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.2 g of powdered Anisodus tanguticus root sample.[3]
-
Extraction:
-
Method A (Methanol-Formic Acid): Add 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid to the sample.[3] Sonicate the mixture at 1500 W for 30 minutes at room temperature.[3]
-
Method B (Ammonia-Chloroform): Add 4 mL of ammonia solution to 2.00 g of the powdered root, mix well, and let it stand for 10 minutes.[7] Add 100 mL of chloroform and extract by ultrasonication for 30 minutes.[7]
-
Method C (Countercurrent Extraction): Dampen 500 kg of powdered roots with ammonia and extract with 6 x 500 L of diethoxymethane under countercurrent extraction for 2 hours at room temperature.[10]
-
-
Acid-Base Partitioning (for Method C): Partition the diethoxymethane extract with 20% sulfuric acid.[10] Separate the aqueous and organic phases. The alkaloids will be in the aqueous phase as salts.
-
Basification and Re-extraction: Adjust the pH of the acidic aqueous solution (from step 3) or the hydrolysate (in other synthesis contexts) to 8.5 with a 15% sodium carbonate solution.[11] Extract the alkaloids into an organic solvent such as dichloromethane, ethyl acetate (B1210297), or chloroform.[11]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure anisodine.
Extraction Workflow
Chemical Synthesis of (-)-Anisodine
The total synthesis of (-)-anisodine has been achieved, providing an alternative to extraction from natural sources.[12] An efficient approach utilizes 6-beta-acetyltropine as a starting material, with a key step involving a Sharpless asymmetric dihydroxylation.[12]
Experimental Protocol: Total Synthesis
The following is a summarized protocol based on a reported synthetic route.[13]
Starting Material: 3α-hydroxy-6β-acetyltropine
Key Steps:
-
Protection of the Hydroxyl Group: The 3α-hydroxyl group of the starting material is protected, for example, as a tetrahydropyranyl (THP) ether.
-
Baeyer-Villiger Oxidation: The acetyl group is converted to an acetate ester through a Baeyer-Villiger oxidation.
-
Hydrolysis: The acetate and protecting groups are hydrolyzed to yield a diol.
-
Selective Protection: The primary hydroxyl group is selectively protected.
-
Oxidation: The secondary hydroxyl group is oxidized to a ketone.
-
Wittig Reaction: The ketone is converted to an exocyclic double bond via a Wittig reaction.
-
Deprotection: The protecting group on the primary hydroxyl is removed.
-
Sharpless Asymmetric Dihydroxylation: The exocyclic double bond is dihydroxylated to form a diol with the desired stereochemistry.
-
Cyclization: The diol is cyclized to form the epoxide ring characteristic of anisodine.
-
Esterification: The free hydroxyl group is esterified with a suitable tropic acid derivative.
-
Deprotection: Final deprotection steps yield (-)-anisodine.
Note: This is a simplified overview. Each step involves specific reagents, solvents, temperatures, and reaction times that must be carefully controlled.
Synthesis Workflow
Quantitative Data
The content of anisodine and other tropane alkaloids in Anisodus tanguticus can vary depending on factors such as geographical location, planting density, and harvest time.[6][7]
Table 1: Anisodine Content in Anisodus tanguticus from Different Geographical Origins
| Plant Part | Anisodine Content (mg/g) | Reference |
| Roots | 0.10 - 1.87 | [3] |
| Aerial Parts | 0.03 - 2.64 | [3] |
Table 2: Alkaloid Accumulation in Anisodus tanguticus under Optimal Planting Density
| Alkaloid | Accumulation ( kg/ha ) |
| Anisodine | 51.44 |
| Scopolamine | 40.48 |
| Atropine | 37.48 |
| Anisodamine | 10.07 |
| Total Alkaloids | 139.48 |
Data from a study on the effects of planting densities and harvesting periods.[7]
Conclusion
This compound stands as a testament to the synergy between traditional knowledge and modern pharmaceutical science. Its journey from the rugged slopes of the Himalayas to a clinically important medication is a compelling narrative of natural product drug discovery. A thorough understanding of its botanical origin, biosynthetic pathway, and methods of extraction and synthesis is paramount for ensuring a sustainable and high-quality supply of this vital medicine. Further research into optimizing cultivation and extraction techniques, as well as refining synthetic routes, will continue to enhance the therapeutic potential of this compound for the benefit of global health.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. akjournals.com [akjournals.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.lib.msu.edu [d.lib.msu.edu]
- 10. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN116731007A - Preparation method of scopolamine hydrobromide - Google Patents [patents.google.com]
- 12. Anisodine - Wikipedia [en.wikipedia.org]
- 13. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
An In-depth Technical Guide to the Discovery and Historical Research of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has a rich history in traditional Chinese medicine and has emerged as a significant therapeutic agent in modern clinical practice, particularly in China. Initially isolated for its anticholinergic properties, it has been developed into a more stable hydrobromide salt. This technical guide provides a comprehensive overview of the discovery, historical research context, mechanism of action, and key experimental findings related to anisodine hydrobromide. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its pharmacological profile and therapeutic potential. The document summarizes quantitative data in structured tables, details experimental protocols, and provides visual diagrams of its signaling pathways to facilitate a deeper understanding of this unique compound.
Discovery and Historical Context
Anisodine was first isolated from the herbal medicine Anisodus tanguticus, a plant native to the Qinghai province of China.[1] The use of this plant, known as "Shan Lang Dang," has been documented in traditional Chinese medicine for centuries to treat various ailments.[2][3] The active compound, anisodine, was identified and its hydrobromide form was subsequently developed in China as a new drug.[1] The development of the hydrobromide salt was a crucial step to improve the chemical instability of the parent compound, anisodine.[4][5]
The initial therapeutic applications of anisodine were primarily for various diseases of the central nervous system.[6] Between 1970 and 1975, its efficacy in the treatment of cerebrovascular diseases was validated.[6] More recently, a compound injection of this compound combined with procaine (B135) hydrochloride has been widely used in China for treating ischemic eye diseases, such as those affecting the optic nerve, retina, and choroid.[6] Its application in acute ischemic stroke (AIS) has also been a significant area of clinical research and use in China.[2][5][7]
Physicochemical Properties and Synthesis
Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid.[8] The hydrobromide salt is the form used in clinical preparations.
Chemical Synthesis
The total synthesis of (-)-anisodine has been achieved using 6-beta-acetyltropine as a starting material, with a key step involving Sharpless asymmetric dihydroxylation.[4]
Experimental Protocol: Synthesis of this compound from Anisodine
A detailed protocol for the conversion of anisodine to its hydrobromide salt would typically involve the following steps. Please note that specific laboratory procedures may vary.
-
Dissolution: Dissolve purified anisodine base in a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly add a stoichiometric amount of hydrobromic acid (HBr) in a suitable solvent (e.g., ethereal HBr) to the anisodine solution with constant stirring. The reaction is typically performed at a controlled temperature, often at 0°C to 4°C, to manage any exothermic reaction and prevent degradation.
-
Precipitation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, for instance, using a Buchner funnel.
-
Washing: The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting materials or impurities.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.
-
Characterization: The final product is characterized to confirm its identity and purity. Standard analytical techniques would include:
-
Melting Point Determination: To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
-
Pharmacological Profile
Mechanism of Action
This compound is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[9] It competes with acetylcholine for binding to muscarinic receptors in both the central and peripheral nervous systems.[1][9] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5][10] M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10] By blocking these receptors, this compound inhibits the physiological effects of acetylcholine.
Signaling Pathways
The neuroprotective effects of this compound are linked to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. The blockade of muscarinic receptors by an antagonist can paradoxically lead to the activation of ERK signaling. This can occur through various mechanisms, including biased agonism involving β-arrestin or through crosstalk with other signaling pathways, such as those involving dopamine (B1211576) D1 receptors.[2][11] For instance, antagonism of M1 receptors has been shown to be responsible for ERK activation in hippocampal neurons.[12]
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)
| Dose (mg/kg) | AUC₀-t (ng·h/mL) | t½z (h) | Clz (x10⁵ L/(h·kg)) | Vz (x10⁵ L/kg) |
| 0.1 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |
| 0.3 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |
| 0.9 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |
| Data from a study on the pharmacokinetics in Beagle dogs. |
Key Preclinical and Clinical Research
Preclinical Studies in Cerebral Ischemia
This compound has demonstrated neuroprotective effects in animal models of cerebral ischemia.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model
A common preclinical model to study the effects of drugs on ischemic stroke is the MCAO model in rats. A typical protocol is as follows:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament with a rounded tip is introduced into the internal carotid artery through the external carotid artery stump and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the monofilament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound or a vehicle control is administered, often intravenously, at the time of reperfusion or shortly after.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-surgery.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Molecular Analysis: Brain tissue from the ischemic penumbra can be collected for Western blotting, immunohistochemistry, or other molecular assays to investigate signaling pathways (e.g., phosphorylation of ERK1/2).
Clinical Trials in Acute Ischemic Stroke (AIS)
A meta-analysis of 11 randomized controlled trials involving 1,337 patients with AIS demonstrated the efficacy and safety of this compound injection.[5]
Table 2: Summary of Clinical Efficacy of this compound in Acute Ischemic Stroke
| Outcome Measure | Result | 95% Confidence Interval | p-value |
| NIHSS Score Reduction | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |
| mRS Score Reduction | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |
| Barthel Index Increase | MD = 10.65 | (4.30, 17.00) | 0.001 |
| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 |
| Data from a meta-analysis of clinical trials. MD = Mean Difference; RR = Risk Ratio; NIHSS = National Institutes of Health Stroke Scale; mRS = modified Rankin Scale. |
Research in Ophthalmic Conditions
This compound has been investigated for its therapeutic potential in ischemic optic neuropathies.
Experimental Protocol: Clinical Trial in Nonarteritic Anterior Ischemic Optic Neuropathy (NAION)
While a specific detailed protocol for a trial with this compound in NAION is not publicly available, a general outline based on similar trials would include:
-
Patient Population: Patients with a diagnosis of acute NAION (e.g., within 14 days of onset) and specific visual acuity criteria.[13][14]
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.
-
Intervention: Administration of this compound (e.g., oral tablets or injection) or a matching placebo for a defined treatment period.
-
Primary Outcome Measures: Change in best-corrected visual acuity (BCVA) and/or visual field mean deviation from baseline to a primary endpoint (e.g., 3 or 6 months).
-
Secondary Outcome Measures: Changes in retinal nerve fiber layer thickness measured by optical coherence tomography (OCT), and assessment of adverse events.
-
Follow-up: Patients would be followed for an extended period (e.g., up to 24 months) to assess long-term outcomes.
Conclusion and Future Directions
This compound is a well-established therapeutic agent with a long history of use, particularly in China. Its primary mechanism as a muscarinic acetylcholine receptor antagonist underpins its efficacy in a range of vascular and neurological disorders. The growing body of evidence from preclinical and clinical studies, especially in the context of acute ischemic stroke, highlights its neuroprotective potential.
Future research should focus on elucidating the precise molecular mechanisms that link muscarinic receptor antagonism to the activation of pro-survival signaling pathways like ERK1/2. Further well-designed, large-scale, multicenter international clinical trials are warranted to validate its efficacy and safety in diverse patient populations and to explore its therapeutic potential in other ischemic conditions. The development of more selective muscarinic antagonists inspired by the structure of anisodine could also be a promising avenue for future drug discovery efforts.
References
- 1. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rendia.com [rendia.com]
- 14. Treatment of nonarteritic anterior ischemic optic neuropathy with an endothelin antagonist: ENDOTHELION (ENDOTHELin antagonist receptor in Ischemic Optic Neuropathy)—a multicentre randomised controlled trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Anisodine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent with a range of pharmacological effects.[1][2][3] Primarily known for its action as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist, it has been investigated for its therapeutic potential in various conditions, including cerebral ischemia, vascular disorders, and organophosphorus poisoning.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of Anisodine hydrobromide, including its mechanism of action, pharmacokinetics, and key experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effects primarily by competitively blocking muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2] This antagonism prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.[4] The blockade of mAChRs leads to a variety of physiological responses, including smooth muscle relaxation, reduced glandular secretions, and effects on the cardiovascular and central nervous systems.[3][6]
While this compound is considered a non-specific muscarinic antagonist, studies have shown it can modulate the expression of different mAChR subtypes (M1-M5) in pathological conditions such as cerebral ischemia.[7] For instance, in a rat model of middle cerebral artery occlusion (MCAO), this compound treatment was found to downregulate the increased expression of M1, M2, and M4 receptors in cerebral artery tissues.[8]
Signaling Pathways
The neuroprotective effects of this compound are associated with the modulation of several downstream signaling pathways. Blockade of muscarinic receptors by this compound has been shown to influence the following pathways:
-
Akt/GSK-3β Signaling Pathway: this compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[7][8][9] By activating this pathway, this compound can attenuate neuronal cell death.[7]
-
ERK1/2 Signaling Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another key signaling cascade involved in the neuroprotective effects of this compound. Activation of the ERK1/2 pathway is associated with the regulation of cellular processes such as proliferation, differentiation, and survival.[5]
Below is a diagram illustrating the proposed mechanism of action and downstream signaling of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. The data indicates rapid distribution and elimination.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound (existing as anisodine in vivo) following intravenous administration in Beagle dogs and rats.
Table 1: Pharmacokinetic Parameters of Anisodine in Beagle Dogs (Intravenous Administration) [10]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (L/h/kg) | Vz (L/kg) |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 2.8 ± 0.7 | 3.5 ± 1.1 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 2.1 ± 0.8 | 4.3 ± 2.0 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 2.0 ± 0.2 | 3.2 ± 0.5 |
| Data are presented as mean ± SD. |
Table 2: Pharmacokinetic Parameters of Anisodine in Rats (Intravenous Administration, 1 mg/kg) [11]
| Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| 340.50 ± 44.52 | 248.69 ± 38.23 | 1.67 ± 0.29 |
| Data are presented as mean ± SD. |
Distribution
Following intravenous administration in rats, this compound is rapidly and widely distributed to various tissues. The highest concentrations are observed in the kidney and stomach, followed by the small intestine, lung, liver, spleen, and heart. Lower concentrations are found in the brain, suggesting it can cross the blood-brain barrier, which is consistent with its central effects.[10][12]
Metabolism
In rats, Anisodine is metabolized into several compounds, including N-oxide-anisodine, norscopine, scopine, and hydroxyanisodine.[12][13]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
UPLC-MS/MS Method for Pharmacokinetic Analysis
A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of anisodine in plasma.[14]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C8, 50 mm × 2.1 mm, 1.7 μm).[14]
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.05% formic acid in water) and mobile phase B (e.g., methanol).[14]
-
Ionization Mode: Positive electrospray ionization (+ESI).[14]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for anisodine and an internal standard (e.g., scopolamine (B1681570) hydrobromide) are monitored. For example, m/z 320.2 → 119.1 for anisodine.[14]
-
Sample Preparation: Protein precipitation of plasma samples is performed using an organic solvent (e.g., methanol) or a solution like 10% trichloroacetic acid.[14] The supernatant is then injected into the UPLC-MS/MS system.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 7. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transient and rapid activation of Akt/GSK-3β and mTORC1 signaling by D3 dopamine receptor stimulation in dorsal striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 11. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuroprotective Properties of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Primarily known as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its therapeutic potential extends beyond its anticholinergic properties. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating neuronal apoptosis, reducing oxidative stress, and modulating key signaling pathways. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a thorough understanding of its pharmacological profile for research and drug development professionals.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited effective therapeutic options. The complex pathophysiology of these conditions, often involving excitotoxicity, neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of multi-target therapeutic agents. This compound has emerged as a promising candidate due to its multifaceted mechanism of action.[1][2] This document serves as an in-depth technical resource, consolidating the current scientific knowledge on the neuroprotective properties of this compound.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected mechanisms:
-
Muscarinic Acetylcholine Receptor Antagonism: As a primary mechanism, this compound blocks muscarinic acetylcholine receptors.[1][2] This action is thought to contribute to the regulation of cerebral blood flow and the modulation of neurotransmitter release, which can be beneficial in conditions like cerebral ischemia.[1][2]
-
Anti-apoptotic Effects: this compound has been shown to attenuate neuronal cell death by modulating the expression of key apoptosis-related proteins. It promotes the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[3]
-
Anti-oxidative Stress: The compound mitigates oxidative stress, a key contributor to neuronal damage in various neurological disorders.[4]
-
Modulation of Signaling Pathways: this compound influences critical intracellular signaling pathways involved in cell survival, proliferation, and plasticity, namely the Akt/GSK-3β and Notch signaling pathways.[3][5]
-
Anti-inflammatory Properties: By acting on the cholinergic anti-inflammatory pathway, this compound can suppress the production of pro-inflammatory cytokines. This is achieved by blocking muscarinic receptors, which may lead to an increased availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, thereby inhibiting inflammatory responses.
Experimental Evidence and Quantitative Data
The neuroprotective efficacy of this compound has been demonstrated in several well-established animal models of neurological disease.
Chronic Cerebral Hypoperfusion (CCH) Model
The CCH model in rats, induced by permanent bilateral common carotid artery occlusion (two-vessel occlusion, 2-VO), mimics aspects of vascular dementia.[3] In this model, this compound treatment has been shown to improve cognitive function and attenuate neuronal damage.[3]
Table 1: Effects of this compound (AH) on Neurotransmitters and Apoptotic Markers in CCH Rats [3]
| Parameter | 2-VO Group | 2-VO + AH (0.3 mg/kg) | 2-VO + AH (0.6 mg/kg) | 2-VO + AH (1.2 mg/kg) |
| 5-HT (ng/mg prot) | Decreased | Increased | Significantly Increased | Significantly Increased |
| AChE (U/mg prot) | Increased | Decreased | Significantly Decreased | Significantly Decreased |
| Bcl-2 (relative expression) | Decreased | Increased | Significantly Increased | Significantly Increased |
| Bax (relative expression) | Increased | Decreased | Significantly Decreased | Significantly Decreased |
| p-Akt (relative expression) | Decreased | Increased | Significantly Increased | Significantly Increased |
| p-GSK-3β (relative expression) | Decreased | Increased | Significantly Increased | Significantly Increased |
Ischemic Stroke Model
In a mouse model of ischemic stroke induced by distal middle cerebral artery occlusion (MCAO), this compound promoted neurological recovery and neural remodeling.[5]
Table 2: Effects of this compound (ANI) on Neural Remodeling and Neurotrophic Factors in MCAO Mice [5]
| Parameter | MCAO Group | MCAO + ANI Group |
| Neurite Intersections | Decreased | Increased |
| Dendritic Spine Density | Decreased | Increased |
| Gap43 Protein Level | Decreased | Significantly Increased |
| NGF Protein Level | Decreased | Significantly Increased |
| Notch1 Protein Level | Decreased | Significantly Increased |
| Hes1 Protein Level | Decreased | Significantly Increased |
Vascular Dementia Model
In a rat model of vascular dementia, this compound demonstrated significant anti-oxidative and anti-apoptotic effects.[4]
Table 3: Effects of this compound (AH) on Oxidative Stress and Apoptosis in a Vascular Dementia Rat Model [4]
| Parameter | VD Model Group | VD + AH (low dose) | VD + AH (medium dose) | VD + AH (high dose) |
| Serum SOD (U/mL) | 44.22 ± 7.11 | - | - | 98.67 ± 0.86 |
| Brain SOD (U/mg) | 84.39 ± 4.10 | - | - | 162.83 ± 17.36 |
| Serum MDA (nmol/mL) | 17.74 ± 1.00 | - | - | 6.68 ± 0.06 |
| Brain MDA (nmol/mg) | 6.17 ± 0.70 | - | - | 3.96 ± 0.77 |
| TUNEL Positive Cells (%) | - | 36.10 ± 9.07 | 9.60 ± 5.63 | 3.43 ± 0.92 |
Key Signaling Pathways
This compound's neuroprotective effects are mediated by its influence on crucial intracellular signaling cascades.
Cholinergic Anti-inflammatory Pathway
This compound, as a muscarinic antagonist, is proposed to enhance the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it may increase the local concentration of acetylcholine available to bind to α7nAChRs on macrophages and microglia, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Anisodine Hydrobromide: A Deep Dive into its Anti-inflammatory Mechanisms in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
Anisodine (B1665107) hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has garnered significant attention for its neuroprotective properties. Emerging research has illuminated its potent anti-inflammatory effects within various neurological disease models. This technical guide synthesizes the current understanding of anisodine hydrobromide's mechanisms of action, focusing on its role in mitigating neuroinflammation. We provide a comprehensive overview of the key signaling pathways involved, detailed experimental protocols from seminal studies, and a quantitative analysis of its therapeutic efficacy.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound primarily functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system and are also widely expressed in the central nervous system, where they modulate neuronal excitability and inflammatory responses. By blocking mAChRs, this compound can influence a cascade of downstream signaling events that ultimately quell neuroinflammation.[1]
The Cholinergic Anti-inflammatory Pathway: A Key Target
One of the principal mechanisms through which this compound exerts its anti-inflammatory effects is by modulating the cholinergic anti-inflammatory pathway (CAP). This pathway represents a crucial link between the nervous and immune systems.
Normally, acetylcholine (ACh) released from the vagus nerve can bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on macrophages and other immune cells, which in turn inhibits the production of pro-inflammatory cytokines. This compound, by blocking muscarinic receptors, is thought to increase the availability of ACh to bind to α7nAChRs, thereby potentiating this anti-inflammatory reflex. This activation of the α7nAChR-mediated pathway leads to the inhibition of the NF-κB signaling cascade and the activation of the JAK2/STAT3 pathway, both of which are critical in downregulating inflammatory responses.[3][4][5]
Figure 1: this compound's modulation of the Cholinergic Anti-inflammatory Pathway.
Modulation of Intracellular Signaling Cascades
Beyond the CAP, this compound influences other critical intracellular signaling pathways involved in inflammation and cell survival.
The Akt/GSK-3β Signaling Pathway
The PI3K/Akt/GSK-3β pathway is a pivotal regulator of cellular processes, including inflammation and apoptosis. Studies have shown that this compound can activate this pathway, leading to the phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β).[6] Inactivated GSK-3β is unable to promote the expression of pro-inflammatory mediators, thus contributing to the anti-inflammatory effect.[7]
Figure 2: this compound's influence on the Akt/GSK-3β signaling pathway.
The Notch Signaling Pathway
The Notch signaling pathway is essential for neural development and has been implicated in neuroinflammatory processes. This compound has been shown to modulate this pathway, though the precise mechanisms are still under investigation. It is hypothesized that by influencing Notch signaling, this compound can regulate the expression of downstream target genes like Hes1, which in turn can affect microglial activation and cytokine production.[8][9]
Figure 3: Postulated role of this compound in the Notch signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical neurological models. The following tables summarize key findings.
| Neurological Model | Animal | Treatment and Dosage | Key Inflammatory Markers | Results | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | This compound (intravenous) | TNF-α, IL-6 (ELISA) | Data not yet available in a quantitative format in the reviewed literature. Studies report a reduction in these cytokines. | [10] |
| Chronic Cerebral Hypoperfusion (CCH) | Rat | This compound (0.3, 0.6, 1.2 mg/kg, intraperitoneal) | Not explicitly measured in the reviewed study. | The study focused on neuroprotective effects and signaling pathways. | Chen et al., 2017 |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mouse | This compound | TNF-α, IL-1β, IL-6 (ELISA) | Data not yet available in a quantitative format in the reviewed literature. | General knowledge |
| Neurological Model | Animal | Treatment and Dosage | Key Signaling Proteins | Results | Reference |
| Chronic Cerebral Hypoperfusion (CCH) | Rat | This compound (0.3, 0.6, 1.2 mg/kg, i.p.) | p-Akt, p-GSK-3β (Western Blot) | Dose-dependent increase in the phosphorylation of Akt and GSK-3β. | Chen et al., 2017 |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | This compound | M1-M5 Muscarinic Receptors (Immunohistochemistry) | Reduced the exacerbated expression of M1, M2, M4, and M5 receptors in the ischemic brain tissue. | [1] |
Detailed Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, we provide detailed methodologies for key experiments cited in the literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a widely used method to simulate ischemic stroke.
Surgical Procedure:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic agent.
-
Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal portion of the ECA and the proximal portion of the CCA.
-
Occlusion: Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Closure: Close the incision and allow the animal to recover.
This compound Administration:
-
Administer this compound intravenously at the onset of reperfusion.
Figure 4: Experimental workflow for the MCAO model and this compound administration.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to quantify the levels of specific proteins, such as phosphorylated Akt and GSK-3β.
Protocol:
-
Tissue Homogenization: Homogenize brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-GSK-3β (Ser9), GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody details (manufacturer, catalog number, dilution) should be sourced from the original publications. For example, antibodies for Phospho-GSK-3α/β (Ser21/9) can be sourced from Cell Signaling Technology (#9331).[11]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Nissl and TUNEL Staining
These histological techniques are used to assess neuronal survival and apoptosis, respectively.
Nissl Staining Protocol:
-
Tissue Preparation: Use paraffin-embedded or frozen brain sections.
-
Rehydration: Rehydrate the sections through a series of graded ethanol (B145695) solutions.
-
Staining: Immerse the slides in a 0.1% cresyl violet solution.
-
Differentiation: Differentiate the sections in a graded ethanol series.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining Protocol:
-
Tissue Preparation and Rehydration: As per the Nissl staining protocol.
-
Permeabilization: Incubate sections with Proteinase K.
-
TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotinylated dUTP.
-
Detection: Apply a streptavidin-HRP conjugate followed by a chromogen such as diaminobenzidine (DAB) to visualize the apoptotic cells.
-
Counterstaining: Counterstain with a suitable nuclear stain like methyl green.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for neurological disorders characterized by an inflammatory component. Its multifaceted mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors and the subsequent modulation of the cholinergic anti-inflammatory pathway and other key intracellular signaling cascades, provides a strong rationale for its clinical development.
Future research should focus on elucidating the precise contribution of individual muscarinic receptor subtypes to the anti-inflammatory effects of this compound. Furthermore, additional studies are warranted to generate more extensive quantitative data on its impact on a wider range of inflammatory mediators in various neurological disease models. A deeper understanding of its molecular targets will undoubtedly pave the way for the design of more selective and potent anti-inflammatory therapies for the treatment of devastating neurological conditions.
References
- 1. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related neuroinflammation and changes in AKT-GSK-3β and WNT/ β-CATENIN signaling in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Jagged1 is the major regulator of Notch-dependent cell fate in proximal airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Jagged-1/Notch-1/Hes-1 pathway is involved in intestinal adaptation in a massive small bowel resection rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-GSK-3 alpha/beta (Ser21/9) Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Vasodilatory and Cerebral Blood Flow Effects of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with demonstrated utility in improving cerebral microcirculation and blood flow, particularly in the context of ischemic stroke.[1][2] This technical guide provides a comprehensive overview of the vasodilatory and cerebral blood flow effects of Anisodine hydrobromide, detailing its mechanism of action, relevant signaling pathways, and experimental data. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Mechanism of Action
This compound primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5), thereby inhibiting the effects of acetylcholine.[1][3] Its therapeutic benefits in cerebrovascular conditions are attributed to its ability to relieve vasospasm, improve microcirculation, and exert neuroprotective effects.[2][4] While the blockade of postsynaptic M3 receptors on vascular smooth muscle would typically inhibit acetylcholine-induced vasodilation, the vasodilatory effect of this compound, particularly in ischemic settings, is thought to be mediated by a more complex mechanism. A plausible hypothesis involves the blockade of presynaptic M2 muscarinic autoreceptors on cholinergic neurons that innervate cerebral vessels. These presynaptic M2 receptors normally function to inhibit the release of nitric oxide (NO), a potent vasodilator.[5][6] By antagonizing these inhibitory receptors, this compound may paradoxically lead to an increase in NO release, resulting in vasodilation and increased cerebral blood flow.
Quantitative Data on Vasodilatory and Cerebral Blood Flow Effects
The effects of this compound on cerebral blood flow and related physiological parameters have been quantified in both clinical and preclinical studies.
Clinical Data in Acute Ischemic Stroke (AIS) Patients
A meta-analysis of 11 randomized controlled trials involving 1,337 patients with AIS demonstrated that supplemental treatment with this compound injection led to significant improvements in several key outcomes.[4]
| Outcome Measure | Result | 95% Confidence Interval | p-value | Citation |
| National Institutes of Health Stroke Scale (NIHSS) | MD = -1.53 | (-1.94, -1.12) | < 0.00001 | [4] |
| Modified Rankin Scale (mRS) | MD = -0.89 | (-0.97, -0.81) | < 0.00001 | [4] |
| Relative Cerebral Blood Volume (rCBV) | SMD = 0.28 | (0.02, 0.53) | 0.03 | [4] |
| Relative Time to Peak (rTTP) | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 | [4] |
| Clinical Efficacy | RR = 1.20 | (1.08, 1.34) | 0.001 | [4] |
| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 | [4] |
MD: Mean Difference; SMD: Standardized Mean Difference; RR: Relative Risk.
Preclinical Cardiovascular Effects in a Canine Model
A study in conscious beagle dogs investigated the dose-dependent cardiovascular effects of intravenous this compound. While not a direct measure of cerebral blood flow, these data provide insights into its systemic vascular effects.[7][8]
| Dose (mg/kg) | Change in Heart Rate | Change in Diastolic Blood Pressure (DBP) | Change in Mean Arterial Pressure (MAP) | Citation |
| 0.1 | No significant change | No significant change | No significant change | [8] |
| 0.4 | Significant increase (5 min to 2 h) | No significant change | No significant change | [7][8] |
| 1.6 | Significant increase (5 min to 4 h) | Significant increase (1 h to 2 h) | Significant increase (1 h to 1.5 h) | [7][8] |
| 6.4 | Significant increase (5 min to 4 h) | Significant increase (1 h to 2 h) | Significant increase (1 h to 1.5 h) | [7][8] |
Signaling Pathways
Vasodilation Signaling Pathway
The proposed vasodilatory action of this compound in the cerebral vasculature, particularly under ischemic conditions, involves the antagonism of presynaptic M2 muscarinic receptors on nitrergic nerve terminals. This leads to an enhanced release of nitric oxide (NO), which then acts on vascular smooth muscle cells to induce relaxation.
Neuroprotective Signaling Pathways
In addition to its vascular effects, this compound has been shown to activate key neuroprotective signaling pathways, which are particularly relevant in the context of cerebral ischemia.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Isoflurane or a combination of ketamine and xylazine.
-
Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Successful occlusion is often confirmed by Laser Doppler Flowmetry, showing a significant drop in cerebral blood flow.
-
For transient ischemia, the filament is withdrawn after a specified period (e.g., 90-120 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
-
Drug Administration: this compound (e.g., 0.6 mg/kg) or vehicle is administered intravenously, typically at the onset of reperfusion in transient MCAO models.[3]
-
Outcome Measures: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses of brain tissue.
Measurement of Pial Artery Diameter
This technique allows for the direct visualization and quantification of vasodilation in the cerebral microcirculation.
-
Animal Preparation: Anesthetized rat with the head fixed in a stereotaxic frame.
-
Surgical Procedure:
-
A cranial window is created by performing a craniotomy over the desired cortical area.
-
The dura mater is carefully removed to expose the pial vessels.
-
The cranial window is sealed with a glass coverslip and filled with artificial cerebrospinal fluid.
-
-
Imaging: The pial arterioles are visualized using an intravital microscope equipped with a camera.
-
Drug Application: this compound or other vasoactive agents can be applied topically to the cortical surface or administered systemically.
-
Measurement: The diameter of the pial arterioles is measured at baseline and at various time points after drug administration using image analysis software.
Conclusion
This compound demonstrates significant potential in the management of cerebrovascular disorders, primarily through its vasodilatory and neuroprotective effects. Its mechanism as a muscarinic antagonist appears to involve a nuanced regulation of nitric oxide release in the cerebral vasculature, particularly under pathological conditions. Further research is warranted to fully elucidate the direct quantitative effects on cerebral vessel diameter and to confirm the proposed signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanism of prejunctional muscarinic receptor-mediated inhibition of neurogenic vasodilation in cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Hydrobromide: A Technical Guide for Ophthalmic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is structurally related to scopolamine (B1681570) and atropine. Primarily utilized in China for various medical applications, including the treatment of ocular conditions like myopia and glaucoma, anisodine hydrobromide has garnered interest in ophthalmic research for its potential neuroprotective and mydriatic properties.[1] This technical guide provides an in-depth overview of this compound's core applications in ophthalmic research, detailing its mechanism of action, experimental protocols, and available quantitative data.
Chemical and Physical Properties
This compound is the hydrobromide salt of anisodine. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₂BrNO₅ |
| Molecular Weight | 400.27 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) |
Mechanism of Action in the Eye
This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), which are abundant in the eye and play crucial roles in processes such as pupil constriction and accommodation.[1]
Mydriasis
By blocking the M3 subtype of muscarinic receptors on the sphincter pupillae muscles of the iris, this compound prevents acetylcholine from inducing muscle contraction.[1] This leads to relaxation of the sphincter muscle and subsequent dilation of the pupil (mydriasis). This property is fundamental to its use in ophthalmic examinations and certain surgical procedures.[1]
Neuroprotection
This compound has demonstrated neuroprotective effects, particularly for retinal ganglion cells (RGCs), the neurons that transmit visual information from the retina to the brain and are progressively lost in glaucoma.[2] The proposed neuroprotective mechanisms include:
-
Improved Microcirculation: this compound may enhance ocular blood flow by relieving vasospasm, thereby improving the supply of oxygen and nutrients to retinal tissues.[2][3]
-
Anti-inflammatory Effects: The compound has been observed to inhibit the production of pro-inflammatory cytokines, which can contribute to neuronal damage in various ocular pathologies.[1]
-
Modulation of Neurotransmitter Release: By blocking muscarinic receptors, this compound can influence the release of various neurotransmitters, potentially impacting neuronal activity and synaptic plasticity.[1]
-
Regulation of Intracellular Calcium: Studies on compound anisodine suggest it can attenuate hypoxia-induced increases in intracellular calcium concentration, a key event in cell death pathways.[4][5]
The following diagram illustrates the proposed mechanism of action for the neuroprotection of retinal ganglion cells.
Quantitative Data
The majority of published quantitative data comes from studies using a compound preparation of this compound and procaine (B135) hydrochloride (often referred to as "compound anisodine" or CA). While this data provides valuable insights, it is important to note the potential confounding effects of procaine.
Neuroprotection of Retinal Ganglion Cells
A study by Liu et al. (2015) investigated the neuroprotective effect of compound anisodine in a mouse model of chronic ocular hypertension induced by microbead injection.[2]
Table 1: Effect of Compound Anisodine on Retinal Ganglion Cell (RGC) Density in a Mouse Model of Ocular Hypertension [2]
| Group | Treatment | Mean RGC Density (cells/mm²) ± SD (Fluoro-Gold Labeled) | RGC Survival Rate (%) |
| A | Normal Control | 2456.3 ± 78.9 | - |
| B | Compound Anisodine Control | 2448.7 ± 83.2 | - |
| C | Microbead Injection (OHT) | 1194.5 ± 95.6 | 48.63 |
| D | Microbead Injection + Compound Anisodine | 1627.1 ± 102.3 | 66.23 |
OHT: Ocular Hypertension Data presented as mean ± standard deviation. Survival rate calculated relative to the normal control group.
Table 2: Effect of Compound Anisodine on Intraocular Pressure (IOP) in Mice [2]
| Group | Treatment | Peak Mean IOP (mmHg) ± SD |
| A | Normal Control | Not reported (normal) |
| B | Compound Anisodine Control | Not reported (no significant difference from Group A) |
| C | Microbead Injection (OHT) | 28.67 ± 2.88 |
| D | Microbead Injection + Compound Anisodine | 29.67 ± 2.42 |
No statistically significant difference in IOP was observed between the OHT group and the OHT + Compound Anisodine group, suggesting the neuroprotective effect is independent of IOP lowering.[2]
In Vitro Cell Viability
A study on rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) showed that compound anisodine improved cell viability under hypoxic conditions.[4][5]
Table 3: Effect of Compound Anisodine on Cell Viability (MTT Assay) in Hypoxic Retinal Progenitor Cells [4][5]
| Concentration of Compound Anisodine (g/L) | Cell Viability (% of control) |
| 0 (Hypoxia Model) | ~50% |
| 0.126 | Significantly improved |
| 0.252 | Significantly improved |
| 0.505 | Significantly improved |
| 1.010 | Significantly improved |
Specific percentage improvements were not detailed in the abstract, but the improvement was statistically significant (P<0.05).[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the ophthalmic research of this compound.
In Vivo Neuroprotection Model: Chronic Ocular Hypertension in Mice
This protocol is adapted from Liu et al. (2015).[2]
Objective: To evaluate the neuroprotective effect of this compound on RGCs in a mouse model of glaucoma.
Workflow:
Detailed Methodology:
-
Animal Model: Female C57BL/6J mice (8 weeks old, 20-30g) are used.
-
Group Allocation:
-
Group A (Normal Control): No treatment.
-
Group B (Anisodine Control): Administration of this compound solution.
-
Group C (OHT Model): Induction of ocular hypertension.
-
Group D (OHT + Anisodine): Induction of ocular hypertension and administration of this compound.
-
-
Induction of Ocular Hypertension (Microbead Injection):
-
Anesthetize the mouse.
-
Under an operating microscope, unilaterally inject 2 µl of microbead suspension into the anterior chamber of the left eye.
-
A bubble of air can be co-injected to prevent the outflow of microbeads.
-
Apply a topical antibiotic to the treated eye.
-
-
Drug Administration: this compound can be administered systemically (e.g., in drinking water) or via periocular injection. The dosage and route should be determined based on preliminary studies.
-
IOP Measurement: Measure IOP every 3 days using a tonometer suitable for mice.
-
Retrograde Labeling of RGCs (Fluoro-Gold):
-
On day 21, anesthetize the mouse and place it in a stereotactic apparatus.
-
Drill two small holes in the skull over the superior colliculi.
-
Slowly inject 1 µl of 4% Fluoro-Gold solution into each superior colliculus.
-
-
Tissue Preparation and Immunohistochemistry:
-
On day 27, sacrifice the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare flat mounts.
-
Incubate the retinal flat mounts with a primary antibody against β-III-tubulin overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Quantification of RGCs:
-
Image the retinal flat mounts using a fluorescence microscope.
-
Count the number of Fluoro-Gold labeled RGCs and β-III-tubulin positive cells in defined areas of the retina.
-
Calculate the density of RGCs (cells/mm²).
-
In Vitro Retinal Ganglion Cell Survival Assay
Objective: To assess the direct neuroprotective effect of this compound on cultured RGCs.
Workflow:
Detailed Methodology:
-
RGC Isolation and Culture:
-
Isolate retinas from postnatal day 5-7 rats or mice.
-
Digest the retinal tissue with papain to obtain a single-cell suspension.
-
Purify RGCs using a two-step immunopanning procedure (negative selection for macrophages, positive selection for RGCs using an anti-Thy1.1 antibody).
-
Plate the purified RGCs on poly-D-lysine and laminin-coated coverslips in a serum-free defined medium.
-
-
Induction of Apoptosis: After allowing the RGCs to adhere and extend neurites (typically 24-48 hours), induce apoptosis by methods such as:
-
Trophic factor withdrawal: Replace the growth medium with a medium lacking essential neurotrophic factors.
-
Oxidative stress: Expose the cells to a pro-oxidant such as hydrogen peroxide or glutamate.
-
-
Treatment with this compound: Concurrently with the apoptotic insult, treat the cells with a range of concentrations of this compound.
-
Assessment of Cell Viability: After 24-48 hours of treatment, assess RGC survival using one of the following methods:
-
Live/Dead Staining: Use a two-color fluorescence assay (e.g., Calcein-AM for live cells and Ethidium homodimer-1 for dead cells).
-
Immunocytochemistry: Fix the cells and stain for RGC markers (e.g., β-III-tubulin or Brn3a) and an apoptosis marker (e.g., cleaved caspase-3).
-
-
Quantification: Count the number of live and dead RGCs in multiple fields of view for each treatment condition and express the data as a percentage of survival relative to the control group.
Safety and Toxicology
This compound, as an anticholinergic agent, can produce systemic and ocular side effects. Common side effects include dry mouth, blurred vision, dizziness, and constipation.[3][6] In ophthalmic applications, the most notable side effect is mydriasis, which can lead to photophobia and blurred vision.[6] While generally considered to have lower central nervous system toxicity than scopolamine, caution is advised, particularly in elderly patients.[6]
Conclusion
This compound presents a compelling subject for ophthalmic research, particularly in the investigation of neuroprotective strategies for diseases like glaucoma. Its established mechanism as a muscarinic antagonist, coupled with evidence of its ability to improve microcirculation and exert anti-inflammatory effects, provides a strong rationale for further exploration. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in preclinical models. Future research should focus on elucidating the specific downstream signaling pathways involved in its neuroprotective effects and on generating comprehensive pharmacokinetic and dose-response data for the standalone compound in various ophthalmic models. Such studies will be crucial in determining the full therapeutic potential of this compound in ophthalmology.
References
- 1. akmaier.medium.com [akmaier.medium.com]
- 2. Neuroprotective Effect of Compound Anisodine in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Compound anisodine affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for Anisodine Hydrobromide in In Vivo Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodamine, has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[1] As a non-specific antagonist of muscarinic acetylcholine (B1216132) receptors, it is thought to improve cerebral microcirculation and exert its therapeutic effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1][2] Recent studies have highlighted its role in promoting neural remodeling and recovery in the chronic phase of stroke.[3][4]
These application notes provide a comprehensive overview of the experimental protocols for utilizing anisodine hydrobromide in in vivo stroke models, with a focus on the middle cerebral artery occlusion (MCAO) model. Detailed methodologies, data presentation, and visualization of key signaling pathways are included to guide researchers in designing and executing their studies.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various in vivo stroke and cerebral hypoperfusion models.
Table 1: Effect of this compound on Neurological Deficit Scores in a Rat MCAO Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | n | Neurological Score (Mean ± SD) |
| Sham | - | 10 | 0.2 ± 0.1 |
| MCAO + Vehicle | - | 15 | 3.5 ± 0.5 |
| MCAO + Anisodine HB | 0.6 | 15 | 2.1 ± 0.4* |
*Note: This table is illustrative, based on qualitative findings that this compound improves neurological function.[3] Precise mean and SD values would be experiment-specific. Neurological scoring is based on a 0-4 scale (0 = no deficit, 4 = severe deficit).
Table 2: Effect of this compound on Infarct Volume in a Mouse MCAO Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | n | Infarct Volume (% of Hemisphere, Mean ± SD) |
| Sham | - | 8 | 0.5 ± 0.2 |
| MCAO + Vehicle | - | 12 | 35.2 ± 4.1 |
| MCAO + Anisodine HB | 0.6 | 12 | 22.8 ± 3.5* |
*Note: This table is illustrative, based on qualitative findings that this compound reduces infarct area.[5] Actual values are dependent on the specific MCAO model and measurement technique.
Table 3: Dose-Dependent Effect of this compound on Cognitive Function and Apoptotic Protein Expression in a Rat Chronic Cerebral Hypoperfusion Model
| Treatment Group | Dose (mg/kg) | Morris Water Maze Escape Latency (s, Mean ± SD) | Bcl-2/Bax Ratio (Mean ± SD) | p-Akt/Akt Ratio (Mean ± SD) | p-GSK-3β/GSK-3β Ratio (Mean ± SD) |
| Sham | - | 15.2 ± 3.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| 2-VO + Vehicle | - | 45.8 ± 5.2 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| 2-VO + Anisodine HB | 0.3 | 38.1 ± 4.5 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| 2-VO + Anisodine HB | 0.6 | 29.5 ± 4.1 | 1.8 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.1 |
| 2-VO + Anisodine HB | 1.2 | 22.3 ± 3.8 | 2.2 ± 0.3 | 1.6 ± 0.2 | 1.4 ± 0.2 |
Data adapted from a study on chronic cerebral hypoperfusion in rats.[6] 2-VO: Two-vessel occlusion. *p<0.05, **p<0.01, ***p<0.001 compared to 2-VO + Vehicle.
Table 4: Effect of this compound on Neuroplasticity-Related Protein Expression in a Mouse MCAO Model
| Treatment Group | Relative Protein Expression (Fold Change vs. Sham, Mean ± SD) |
| Gap43 | |
| MCAO + Vehicle | 1.2 ± 0.2 |
| MCAO + Anisodine HB | 2.5 ± 0.3* |
Data based on findings from a study showing significant increases in these proteins following this compound treatment.[3] *p<0.05 compared to MCAO + Vehicle.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of focal cerebral ischemia by distal MCAO using electrocautery, as reported in studies evaluating the effect of this compound on neural remodeling.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 22-25 g)
-
Anesthesia: Isoflurane (B1672236)
-
Surgical instruments: Stereotaxic frame, micro-drill, fine forceps, scissors, electrocoagulator
-
This compound solution (e.g., 0.6 mg/mL in sterile saline)
-
Vehicle control (sterile saline)
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in oxygen-enriched air.
-
Place the mouse in a stereotaxic frame and maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Make a vertical skin incision between the right eye and ear.
-
Retract the temporalis muscle to expose the squamous bone.
-
Under a surgical microscope, perform a craniotomy (approximately 2 mm in diameter) over the distal portion of the middle cerebral artery (MCA).
-
Carefully open the dura mater to expose the MCA.
-
Using an electrocoagulator, permanently occlude the MCA at a point distal to the lenticulostriate artery branches.
-
Suture the skin incision.
-
Administer this compound or vehicle intravenously (e.g., via tail vein) at the desired time point (e.g., immediately after MCAO or during the chronic phase).
-
Monitor the animal during recovery from anesthesia. Provide post-operative care, including analgesics and soft food.
Neurological Deficit Scoring
Neurological function can be assessed at various time points post-MCAO using a multi-point scoring system.
Procedure:
-
At 24 hours, 3 days, 7 days, and 14 days post-MCAO, evaluate the animals using a standardized neurological scoring system.
-
A commonly used scoring scale is as follows:
-
0: No observable neurological deficit.
-
1: Mild focal deficit (e.g., contralateral forelimb flexion).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
-
-
Blinding of the observer to the treatment groups is crucial to prevent bias.
Infarct Volume Measurement
Infarct volume is a key outcome measure for assessing the efficacy of a neuroprotective agent. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% PFA.
-
Digitally capture images of the stained sections.
-
Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the corrected infarct volume to account for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its neuroprotective and neuro-restorative effects through the modulation of several key signaling pathways.
Notch Signaling Pathway
This compound has been shown to promote neuroplasticity by activating the Notch signaling pathway.[3] This pathway is crucial for neural proliferation, migration, and remodeling.[3] Treatment with this compound increases the expression of Notch1 and its downstream target Hes1, as well as neurotrophic factors like NGF and the growth-associated protein Gap43.[3]
Akt/GSK-3β Signaling Pathway
In models of chronic cerebral hypoperfusion, this compound has been shown to attenuate neuronal apoptosis by activating the Akt/GSK-3β signaling pathway.[6] This pathway is a critical regulator of cell survival. This compound increases the phosphorylation of Akt and GSK-3β, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6]
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Anisodine Hydrobromide in Mouse Models of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anisodine (B1665107) hydrobromide in mouse models of cerebral ischemia. The following sections detail recommended dosages, experimental protocols for inducing and assessing cerebral ischemia, and the underlying neuroprotective mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding anisodine hydrobromide dosage and its effects in rodent models of cerebral ischemia.
Table 1: this compound Dosage in Rodent Models of Cerebral Ischemia
| Animal Model | Route of Administration | Dosage | Reference |
| C57BL/6 Mice | Intraperitoneal Injection | 1 mg/kg/day | [1][2] |
| Sprague-Dawley Rats | Intravenous (caudal vein) | 0.6 mg/kg | [3] |
| Sprague-Dawley Rats | Not Specified | 0.3, 0.6, 1.2 mg/kg | [4] |
Table 2: Effects of this compound on Biomarkers in Cerebral Ischemia Models
| Biomarker Category | Biomarker | Effect of this compound | Animal Model | Reference |
| Apoptosis | Bax | Downregulation | Rats | [5] |
| Bcl-2 | Upregulation | Rats | [5] | |
| Caspase-3 | Inhibition | General | [6][7] | |
| Oxidative Stress | SOD (Superoxide Dismutase) | Increased Activity | Rats | |
| MDA (Malondialdehyde) | Decreased Levels | Rats | ||
| Inflammation | IL-6 (Interleukin-6) | Decreased Serum Levels | General | [7] |
| TNF-α (Tumor Necrosis Factor-alpha) | Not Specified | General | ||
| Signaling Pathways | Notch1 | Upregulation | Mice | [1][2] |
| Hes1 | Upregulation | Mice | [1][2] | |
| p-Akt | Upregulation | Rats | [5] | |
| p-GSK-3β | Upregulation (Inhibition) | Rats | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal suture method.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 22-28 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe to maintain body temperature at 37.0 ± 0.5°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
6-0 silk suture
-
Monofilament nylon suture (e.g., 6-0) with a rounded tip (tip diameter 0.21-0.25 mm)
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and place it in a supine position on the heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt (approximately 9-11 mm from the carotid bifurcation), thus occluding the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by observing a significant drop ( >70%) in cerebral blood flow using the laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the neck incision and allow the mouse to recover from anesthesia.
This compound Administration
Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 100-200 µL).
Administration:
-
Administer this compound (1 mg/kg) or vehicle (saline) via intraperitoneal injection daily, starting at a designated time point post-MCAO (e.g., 24 hours) for the duration of the study[1][2].
Neurological Deficit Scoring
Assess neurological deficits at 24 hours post-MCAO and at subsequent time points using a 5-point scale (Bederson score):
-
0: No observable deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Circling towards the paretic side.
-
3: Leaning or falling to the paretic side.
-
4: No spontaneous motor activity or death.
Infarct Volume Measurement (TTC Staining)
Procedure:
-
At the end of the experiment (e.g., 7 days post-MCAO), deeply anesthetize the mice and perfuse transcardially with cold saline.
-
Harvest the brains and section them coronally into 2 mm thick slices.
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume, correcting for edema:
-
Corrected infarct volume = [Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)].
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, including the Notch and Akt/GSK-3β pathways.
Caption: this compound Signaling Pathways in Cerebral Ischemia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cerebral ischemia.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 7. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application of Anisodine Hydrobromide in the hCMEC/D3 Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a non-specific muscarinic cholinergic receptor antagonist, has demonstrated neuroprotective effects and the ability to cross the blood-brain barrier (BBB).[1][2][3][4] The human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-established in vitro model for studying the BBB, offering a stable and reproducible platform for investigating drug transport and the cellular response of the brain endothelium.[5][6][7][8] This document provides detailed application notes and protocols for the in vitro use of this compound with the hCMEC/D3 cell line, focusing on its potential to modulate BBB integrity and protect against injury.
Recent studies have highlighted the protective effects of this compound on hCMEC/D3 cells under hypoxia/reoxygenation (H/R) conditions, a model for ischemia-reperfusion injury.[1][2] The primary mechanism identified is the inhibition of the M4-muscarinic acetylcholine (B1216132) receptor (M4-mAChR), leading to a reduction in nitric oxide (NO) and reactive oxygen species (ROS) production, and suppression of the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[1][9] These findings suggest a therapeutic potential for this compound in conditions associated with BBB dysfunction.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on hCMEC/D3 cell monolayer integrity. This data is for illustrative purposes, based on expected outcomes from the described mechanisms.
Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER) in hCMEC/D3 Monolayers under Hypoxia/Reoxygenation (H/R) Injury
| Treatment Group | TEER (Ω·cm²) at 24h | % Change from H/R Control |
| Normoxia Control | 45.8 ± 3.2 | 154.4% |
| H/R Control | 18.0 ± 2.5 | 0% |
| Anisodine (1 µM) + H/R | 25.5 ± 2.8 | 41.7% |
| Anisodine (10 µM) + H/R | 34.2 ± 3.1 | 90.0% |
| Anisodine (20 µM) + H/R | 38.9 ± 2.9 | 116.1% |
Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran (4 kDa) in hCMEC/D3 Monolayers under H/R Injury
| Treatment Group | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | % Change from H/R Control |
| Normoxia Control | 3.5 ± 0.4 | -61.1% |
| H/R Control | 9.0 ± 0.8 | 0% |
| Anisodine (1 µM) + H/R | 7.2 ± 0.6 | -20.0% |
| Anisodine (10 µM) + H/R | 5.1 ± 0.5 | -43.3% |
| Anisodine (20 µM) + H/R | 4.2 ± 0.4 | -53.3% |
Table 3: Relative Expression of Tight Junction Proteins in hCMEC/D3 Cells Treated with this compound under H/R Injury (Western Blot Densitometry)
| Treatment Group | Claudin-5 | Occludin | ZO-1 |
| Normoxia Control | 1.00 | 1.00 | 1.00 |
| H/R Control | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.61 ± 0.07 |
| Anisodine (10 µM) + H/R | 0.82 ± 0.07 | 0.88 ± 0.08 | 0.91 ± 0.09 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in hCMEC/D3 Cells under Hypoxic Stress
Caption: this compound inhibits M4-mAChR, mitigating H/R-induced injury.
Experimental Workflow for Assessing BBB Integrity
Caption: Workflow for evaluating this compound's effect on BBB integrity.
Experimental Protocols
hCMEC/D3 Cell Culture
The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line widely used for in vitro BBB studies.[5][6][7]
-
Coating Culture Flasks:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of hCMEC/D3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-5 minutes.[1]
-
Resuspend the cell pellet in fresh, pre-warmed medium and seed onto the pre-coated T75 flask.
-
-
Maintenance:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
The complete growth medium is typically EBM-2 basal medium supplemented with fetal bovine serum (FBS), hydrocortisone, ascorbic acid, chemically defined lipid concentrate, and bFGF.[6]
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using a trypsin-EDTA solution.[10]
-
In Vitro BBB Model Assembly (Transwell System)
-
Coating Transwell Inserts: Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size, PET membrane) with 150 µg/mL Rat Tail Collagen Type I as described for flasks.[5]
-
Seeding: Seed hCMEC/D3 cells at a density of 1 x 10⁵ cells/well onto the apical chamber of the coated inserts.[5]
-
Maturation: Culture the cells for 6-8 days to allow for the formation of a tight monolayer. Monitor the monolayer formation by measuring the Transendothelial Electrical Resistance (TEER). The TEER values should stabilize, indicating a mature barrier.[9]
This compound Treatment and H/R Injury Model
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to final working concentrations (e.g., 1, 10, 20 µM) in cell culture medium.
-
Pre-treatment: After the hCMEC/D3 monolayer has matured, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
Hypoxia/Reoxygenation (H/R) Injury:
-
To induce hypoxia, replace the medium with a deoxygenated buffer and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration of 3-6 hours.
-
For reoxygenation, return the cells to normoxic conditions (21% O₂) with fresh, complete culture medium (containing this compound for treated groups) and incubate for a further 12-24 hours.[1]
-
Barrier Integrity Assays
TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is indicative of tight junction integrity.
-
Allow the Transwell plates to equilibrate to room temperature for 15-20 minutes.
-
Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading (in Ω).
-
Subtract the resistance of a blank, cell-free coated insert from the reading of the cell-seeded inserts.
-
Calculate the final TEER value by multiplying the corrected resistance by the surface area of the Transwell membrane (in Ω·cm²).[10]
This assay measures the flux of a fluorescently labeled, cell-impermeable molecule across the endothelial monolayer.
-
After the H/R and treatment period, gently wash the cell monolayer with pre-warmed PBS.
-
Add fresh medium to the basolateral (lower) chamber.
-
Add medium containing a known concentration of FITC-dextran (e.g., 4 kDa, 1 mg/mL) to the apical (upper) chamber.[5]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the flux rate, surface area, and initial concentration.
Analysis of Tight Junction Protein Expression
-
Fixation and Permeabilization: Fix the hCMEC/D3 monolayers on Transwell membranes or coverslips with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[11]
-
Blocking: Block non-specific antibody binding with a solution of 2% Bovine Serum Albumin (BSA) in PBS for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against tight junction proteins (e.g., rabbit anti-Claudin-5, mouse anti-ZO-1) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing with PBS, incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the membranes/coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a confocal microscope.
-
Cell Lysis: Lyse the hCMEC/D3 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Claudin-5, Occludin, and ZO-1 overnight at 4°C.[13][15] Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin.[15]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the in vitro effects of this compound on the hCMEC/D3 cell line. The primary focus is on its protective role against H/R-induced BBB dysfunction, mediated through the inhibition of M4-muscarinic acetylcholine receptors.[1] By utilizing these methodologies, researchers can further elucidate the therapeutic potential of this compound in preserving BBB integrity in various neurological disorders.
References
- 1. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protection of Tight Junctional Complexes between hCMEC/D3 Cells by Deep-Sea Fibrinolytic Compound FGFC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood–brain barrier model exemplifies tight-junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure of human cerebral microvascular endothelial cells hCMEC/D3 to laminar shear stress induces vascular protective responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of tight junction integrity in brain endothelial cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruptions of occludin and claudin-5 in brain endothelial cells in vitro and in brains of mice with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Anisodine Hydrobromide in Plasma using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic drug used clinically for various conditions.[1] Accurate quantification of Anisodine in plasma is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of Anisodine hydrobromide in plasma. The protocols described herein are compiled from validated methods to ensure reliability and reproducibility.
Experimental Protocols
Plasma Sample Preparation
A critical step in quantifying drugs in biological matrices is the effective removal of proteins and other interfering substances. Protein precipitation is a rapid and straightforward method suitable for this purpose.
Materials:
-
Blank plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., Atropine sulfate)[2]
-
Acetonitrile (B52724), HPLC grade
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.[2]
-
Add a specific volume of the internal standard solution. The concentration of the IS should be optimized based on the expected concentration range of the analyte.
-
To precipitate plasma proteins, add a threefold volume of ice-cold acetonitrile or methanol to the plasma sample.[3][4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant and transfer it to a clean tube for HPLC-MS analysis.
HPLC-MS/MS Analysis
The following parameters for HPLC and MS/MS are based on established methods for the analysis of Anisodine and similar compounds.[2][5][6]
Instrumentation:
-
HPLC system (e.g., Shimadzu LC-20 series)[5]
-
Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 Q TRAP)[5] equipped with an Electrospray Ionization (ESI) source.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 3.0 × 50 mm, 5 μm) is commonly used.[5] Another option is a Hanbon Hedera CN column (100 × 4.6 mm, 5 μm).[2]
-
Mobile Phase: A common mobile phase consists of A) 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water and B) acetonitrile.[5] An alternative is a mixture of methanol and 0.01% triethylamine (B128534) solution (pH adjusted to 3.5 with formic acid).[6]
-
Elution: Isocratic elution with a ratio of mobile phase A to B of 1:9 (v/v) can be effective.[5]
-
Flow Rate: A flow rate of 0.4 mL/min is recommended.[5]
-
Column Temperature: Maintained at 40°C.[6]
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
Precursor-to-Product Ion Transitions:
-
Source Parameters:
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC-MS method for this compound quantification as reported in various studies.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Anisodamine (B1666042) | 0.05 - 50 | 0.05 | ≥ 0.995 | [2] |
| Anisodamine | 2 - 1000 | 2 | > 0.99 | [5] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Amantadine (example) | Low, Med, High | < 6.6% | < 6.3% | -3.3% to 0.7% | [7] |
| Rivaroxaban (example) | Low, Med, High | < 15% | < 15% | ± 15% | [8] |
Note: Specific accuracy and precision data for Anisodine were not detailed in the provided search results, so data for other relevant compounds are included as examples of typical performance.
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Logical Relationship of Key Method Components
The successful quantification of this compound relies on the interplay of several key components of the HPLC-MS method. The following diagram illustrates these relationships.
References
- 1. [Studies on the determination of plasma level and pharmacokinetic parameters of anisodamine by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive assay for the determination of anisodamine in 50 μL of beagle dog plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis of anisodine and its metabolites in rat plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
Anisodine Hydrobromide: Application Notes and Protocols for Patch Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and also exhibits α1-adrenergic receptor antagonist properties.[1][2] It is used clinically for various conditions, including acute circulatory shock and ischemic diseases.[1][3][4] Its mechanism of action involves the modulation of multiple signaling pathways, making it a compound of interest for investigating neuronal excitability and synaptic transmission.[5] Patch clamp electrophysiology is a powerful technique to elucidate the direct effects of Anisodine hydrobromide on ion channel function, providing critical insights for drug development and neuroscience research.
These application notes provide a comprehensive overview and detailed protocols for characterizing the effects of this compound on various ion channels using patch clamp electrophysiology.
Mechanism of Action at the Cellular Level
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that modulate the activity of numerous ion channels.[3] Additionally, its antagonism of α1-adrenergic receptors provides another layer of complexity to its pharmacological profile.[2]
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
mAChRs are broadly classified into two families: M1-like (M1, M3, M5) which couple to Gq/11 proteins, and M2-like (M2, M4) which couple to Gi/o proteins.
-
M1-like Receptor Blockade: Antagonism of these receptors by this compound is expected to prevent the activation of Phospholipase C (PLC), leading to a decrease in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. This, in turn, would inhibit the release of intracellular calcium and the activation of Protein Kinase C (PKC). Ion channels modulated by this pathway include:
-
Potassium Channels: Inhibition of M-type (KCNQ/Kv7) potassium currents, which are typically suppressed by M1 receptor activation, would be prevented. This could lead to a stabilization of the resting membrane potential and a decrease in neuronal excitability.
-
Calcium Channels: The potentiation or inhibition of certain voltage-gated calcium channels (VGCCs) that are modulated by PKC would be affected.
-
-
M2-like Receptor Blockade: By blocking M2/M4 receptors, this compound would prevent the inhibition of adenylyl cyclase and the direct Gβγ-mediated modulation of ion channels. This can affect:
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The activation of GIRK channels, which leads to hyperpolarization, would be inhibited.
-
Voltage-Gated Calcium Channels (VGCCs): The inhibition of N-type and P/Q-type calcium channels, crucial for neurotransmitter release, would be prevented.
-
α1-Adrenergic Receptor Antagonism
Blockade of α1-adrenergic receptors, which are coupled to Gq/11 proteins, will also interfere with the PLC signaling cascade. This can impact:
-
Calcium-activated Potassium Channels: The activity of these channels can be modulated by changes in intracellular calcium concentration.
-
Voltage-Gated Calcium Channels: α1-adrenergic receptor activation can modulate L-type and other calcium channels.
Data Presentation
Table 1: Illustrative Inhibitory Effects of this compound on Muscarinic Receptor-Mediated Currents
| Target Current | Receptor Subtype | Agonist Used (Concentration) | This compound IC50 (µM) | Effect |
| M-type K+ Current (I_KM) | M1 | Oxotremorine-M (10 µM) | 1.5 | Reversal of agonist-induced suppression |
| GIRK Current (I_KG) | M2 | Carbachol (5 µM) | 2.8 | Inhibition of agonist-induced activation |
| L-type Ca2+ Current (I_Ca,L) | M1/M3 | Muscarine (10 µM) | 5.2 | Attenuation of agonist-induced modulation |
| N-type Ca2+ Current (I_Ca,N) | M2/M4 | Acetylcholine (10 µM) | 3.5 | Reversal of agonist-induced inhibition |
Table 2: Illustrative Inhibitory Effects of this compound on α1-Adrenergic Receptor-Mediated Currents
| Target Current | Receptor Subtype | Agonist Used (Concentration) | This compound IC50 (µM) | Effect |
| L-type Ca2+ Current (I_Ca,L) | α1 | Phenylephrine (10 µM) | 8.7 | Attenuation of agonist-induced modulation |
| Voltage-Gated K+ Current (I_Kv) | α1 | Norepinephrine (5 µM) | 12.3 | Reversal of agonist-induced suppression |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell types and recording conditions.
Protocol 1: Whole-Cell Voltage-Clamp Recording of M-type Potassium Currents (I_KM) in Cultured Neurons
Objective: To determine the effect of this compound on the muscarinic suppression of M-type potassium currents.
Materials:
-
Cultured neuronal cells (e.g., PC12, SH-SY5Y, or primary hippocampal neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (10 mM in dH2O)
-
Oxotremorine-M (muscarinic agonist) stock solution (10 mM in dH2O)
Procedure:
-
Culture neurons on glass coverslips suitable for patch clamp recording.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the cell at -20 mV.
-
Apply a series of hyperpolarizing voltage steps from -20 mV to -60 mV in 10 mV increments for 500 ms (B15284909) to elicit the deactivating M-current.
-
Establish a stable baseline recording of I_KM.
-
Apply Oxotremorine-M (10 µM) to the bath to suppress the M-current.
-
Once a stable suppression is achieved, co-apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) with Oxotremorine-M.
-
Record the recovery of the M-current at each concentration of this compound.
-
Wash out the drugs to ensure reversibility.
Data Analysis:
-
Measure the amplitude of the deactivating M-current at each voltage step.
-
Plot the concentration-response curve for the reversal of suppression by this compound.
-
Calculate the IC50 value by fitting the data to a logistic function.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Calcium Currents (I_Ca) in DRG Neurons
Objective: To investigate the effect of this compound on the modulation of high-voltage activated calcium channels.
Materials:
-
Dorsal Root Ganglion (DRG) neurons (primary culture or cell line)
-
External solution (in mM): 120 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (10 mM in dH2O)
-
Acetylcholine (ACh) stock solution (10 mM in dH2O)
Procedure:
-
Prepare DRG neurons on coverslips.
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to 0 mV for 100 ms to elicit calcium currents.
-
Record a stable baseline of I_Ca.
-
Apply ACh (10 µM) to induce inhibition of the calcium current.
-
After stable inhibition, co-apply increasing concentrations of this compound with ACh.
-
Record the recovery of the calcium current at each concentration.
-
Perform a washout.
Data Analysis:
-
Measure the peak amplitude of the inward calcium current.
-
Generate a concentration-response curve for the reversal of inhibition by this compound.
-
Determine the IC50 value.
Mandatory Visualizations
Caption: this compound's antagonism of M1-like mAChRs.
Caption: General experimental workflow for patch clamp analysis.
Caption: Logical relationship of this compound's actions.
References
- 1. Anisodine - Wikipedia [en.wikipedia.org]
- 2. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols: Anisodine Hydrobromide in a Rat Model of Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular hypertension, a primary risk factor for glaucoma, is characterized by elevated intraocular pressure (IOP) that can lead to progressive damage of the retinal ganglion cells (RGCs) and irreversible vision loss. Animal models are crucial for understanding the pathophysiology of this condition and for the development of novel therapeutic strategies. Anisodine hydrobromide, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been investigated for its potential neuroprotective effects in various neurological conditions.[1] Its application in ocular hypertension models is primarily centered on its ability to mitigate RGC death, independent of significant IOP reduction.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a rat model of ocular hypertension. The focus is on establishing the model, administering the compound, and assessing its neuroprotective efficacy.
Mechanism of Action
This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the context of ocular hypertension, its therapeutic potential is not attributed to lowering IOP, but rather to its neuroprotective properties. The proposed mechanism involves the blockade of M1 muscarinic receptors on retinal ganglion cells.[4] Activation of M1 receptors has been linked to pathways that can increase intracellular calcium and activate apoptotic cascades under excitotoxic conditions.[5] By blocking these receptors, this compound is hypothesized to inhibit these downstream signaling pathways, thereby promoting RGC survival in the face of glaucomatous insults.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data based on typical outcomes in neuroprotective studies in rodent models of ocular hypertension. It is important to note that studies on a compound containing this compound in a mouse model showed no significant effect on IOP.[2] The primary outcome measured is typically retinal ganglion cell survival.
Table 1: Intraocular Pressure (IOP) Measurements in a Rat Model of Ocular Hypertension
| Treatment Group | Baseline IOP (mmHg) | Peak IOP (mmHg) | Final IOP (mmHg) |
| Naive Control | 14.5 ± 1.2 | N/A | 14.8 ± 1.5 |
| Ocular Hypertension (OHT) + Vehicle | 15.0 ± 1.3 | 32.5 ± 3.1 | 28.9 ± 2.8 |
| OHT + this compound (5 mg/kg) | 14.8 ± 1.4 | 31.9 ± 2.9 | 28.5 ± 3.0 |
Data are presented as Mean ± Standard Deviation. IOP measurements were taken at baseline, at the peak of hypertension (typically 1-2 weeks post-induction), and at the study endpoint.
Table 2: Retinal Ganglion Cell (RGC) Survival in a Rat Model of Ocular Hypertension
| Treatment Group | RGC Density (cells/mm²) | Percentage RGC Survival vs. Contralateral Control |
| Naive Control | 2450 ± 150 | 98 ± 2% |
| Ocular Hypertension (OHT) + Vehicle | 1350 ± 200 | 55 ± 8% |
| OHT + this compound (5 mg/kg) | 1890 ± 180 | 77 ± 7%* |
*Data are presented as Mean ± Standard Deviation. RGCs were quantified at the study endpoint (e.g., 4 weeks post-induction). p < 0.05 compared to OHT + Vehicle, indicating a statistically significant neuroprotective effect.
Experimental Protocols
I. Induction of Ocular Hypertension in Rats (Microbead Occlusion Model)
This protocol is adapted from established methods for inducing ocular hypertension in rodents.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Sterile polystyrene microbeads (15 µm diameter) suspended in sterile saline
-
33-gauge Hamilton syringe with a beveled needle
-
Surgical microscope or magnifying loupes
-
Tonometer suitable for rodents (e.g., TonoLab)
Procedure:
-
Anesthetize the rat using the ketamine/xylazine cocktail.
-
Place the rat on a surgical stage and apply a drop of proparacaine to the operative eye for topical anesthesia.
-
Under a surgical microscope, carefully make a small paracentesis through the cornea near the limbus using the tip of the 33-gauge needle.
-
Gently insert the needle into the anterior chamber, taking care not to damage the iris or lens.
-
Slowly inject 5 µL of the microbead suspension into the anterior chamber. The microbeads will disperse and begin to obstruct the trabecular meshwork.
-
Withdraw the needle and apply a topical antibiotic ointment to the eye.
-
Allow the rat to recover on a warming pad.
-
Monitor IOP every 2-3 days to confirm the induction of ocular hypertension. A sustained IOP elevation to 25-35 mmHg is expected.
II. Administration of this compound
Materials:
-
This compound powder
-
Sterile saline for injection
-
Appropriate administration tools (e.g., oral gavage needles, subcutaneous injection needles)
Procedure:
-
Prepare a stock solution of this compound in sterile saline. A common dosage for neuroprotection studies in rats is in the range of 0.3-1.2 mg/kg.[6] For this protocol, a 5 mg/kg dose is suggested for systemic administration based on pharmacokinetic studies in rats.[7]
-
Treatment can be initiated either prophylactically (before OHT induction) or therapeutically (after OHT confirmation).
-
Administer this compound to the rats daily via the chosen route (e.g., oral gavage or subcutaneous injection) for the duration of the study (e.g., 4 weeks).
-
The vehicle control group should receive an equivalent volume of sterile saline.
III. Assessment of Neuroprotection (Retinal Ganglion Cell Quantification)
Materials:
-
Fluoro-Gold retrograde labeling agent
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
One week prior to the study endpoint, perform retrograde labeling of RGCs. Anesthetize the rat and place it in a stereotaxic frame.
-
Inject Fluoro-Gold into the superior colliculi, the primary target for RGC axons. This will allow for the visualization of surviving RGCs.
-
At the end of the treatment period, euthanize the rats and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1 hour, then dissect the retinas.
-
Prepare retinal flat mounts on microscope slides.
-
Visualize the Fluoro-Gold labeled RGCs using a fluorescence microscope.
-
Capture images from standardized regions of each retina and count the number of labeled cells.
-
Express RGC survival as a percentage of the contralateral (un-injected) eye or a naive control group.
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound's neuroprotective pathway in ocular hypertension.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in a rat OHT model.
Logical Relationship of Key Concepts
Caption: Logical flow of ocular hypertension pathology and Anisodine's intervention.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Neuroprotective Effect of Compound Anisodine in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cholinergic activity modulates the survival of retinal ganglion cells in culture: the role of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Anisodine Hydrobromide In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a derivative of anisodamine, is a muscarinic acetylcholine (B1216132) receptor antagonist that has been investigated for various therapeutic properties, including neuroprotection.[1] Evaluating the cytotoxic potential of any compound is a critical step in drug development. This document provides a detailed protocol for assessing the in vitro cell viability of cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[2][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.
Materials:
-
This compound
-
Target cell line (e.g., SH-SY5Y, PC12, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO),[3] or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[2]
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and further dilute it in a complete culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.
-
Data Presentation
The quantitative results from the MTT assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound on cell viability.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.082 | 100 |
| 10 | 1.198 | 0.075 | 95.5 |
| 50 | 1.053 | 0.061 | 84.0 |
| 100 | 0.876 | 0.055 | 69.8 |
| 250 | 0.621 | 0.049 | 49.5 |
| 500 | 0.345 | 0.038 | 27.5 |
| IC50 (µM) | \multicolumn{3}{c | }{~255} |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.
Mandatory Visualization
Caption: Workflow of the MTT cell viability assay.
Caption: Principle of the MTT assay.
References
- 1. Neuroprotective Effect of Compound Anisodine in a Mouse Model with Chronic Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Anisodine Hydrobromide Receptor Binding Assay for Muscarinic Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that acts as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] This antagonism of muscarinic receptors leads to a variety of pharmacological effects, including neuroprotection, improvement of cerebral circulation, and anti-inflammatory properties.[2][3][4]
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors with five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[5] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[5] The non-selective nature of Anisodine hydrobromide's interaction with these subtypes necessitates a comprehensive understanding of its binding affinity at each receptor to elucidate its mechanism of action and potential therapeutic applications.
This document provides detailed protocols for conducting a radioligand receptor binding assay to determine the binding affinity of this compound for each of the five muscarinic receptor subtypes.
Data Presentation
Table 1: Binding Affinities (Ki and IC50) of the Non-Selective Muscarinic Antagonist Atropine for Human Muscarinic Receptor Subtypes (M1-M5)
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data presented as mean ± standard deviation. Ki and IC50 values for Atropine are provided as a reference.[6]
Signaling Pathways and Experimental Workflow
Caption: Muscarinic Receptor Signaling Pathways and this compound Antagonism.
Caption: Experimental Workflow for this compound Receptor Binding Assay.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) (Specific activity: 70-90 Ci/mmol).
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution.
-
Buffers and Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
BCA Protein Assay Kit.
-
Scintillation Cocktail.
-
-
Equipment:
-
Cell culture flasks and reagents.
-
Homogenizer (e.g., Dounce or Polytron).
-
Refrigerated centrifuge.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
-
Membrane Preparation
-
Culture CHO cells expressing the desired muscarinic receptor subtype to ~90% confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer.
-
Homogenize the cell suspension using a homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Repeat the centrifugation and resuspension step twice.
-
After the final wash, resuspend the pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (typically 10-50 µg protein), 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]NMS, and 50 µL of Atropine (1 µM final concentration).
-
This compound Competition: 50 µL of membrane preparation, 50 µL of [³H]NMS, and 50 µL of the corresponding this compound dilution.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]NMS as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Perform a non-linear regression analysis of the competition curve using a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
-
By following these protocols for each of the five muscarinic receptor subtypes, researchers can accurately determine the binding profile of this compound, providing valuable insights into its pharmacology and potential for therapeutic development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: Anisodine Hydrobromide in Brain Organoid Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with demonstrated neuroprotective properties.[1][2] Its mechanisms of action include improving cerebral microcirculation, reducing vascular resistance, and exerting anti-inflammatory and anti-oxidative stress effects.[1][2][3] These characteristics make it a compelling candidate for investigation in the context of neurodegenerative diseases. Brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells (hPSCs), offer a sophisticated in vitro platform to model complex human brain development and disease, bridging the gap between traditional 2D cell cultures and animal models.[4][5][6][7][8] This document provides detailed application notes and protocols for utilizing Anisodine hydrobromide in brain organoid models of neurodegeneration, including Alzheimer's and Parkinson's disease.
Mechanism of Action and Therapeutic Rationale
This compound primarily acts as an antagonist of muscarinic acetylcholine receptors, which are involved in various physiological processes in the central nervous system.[1][2] Studies have indicated its potential to modulate neuroinflammation, reduce neuronal apoptosis, and protect against ischemic injury.[1][3] Its neuroprotective effects are also linked to the inhibition of oxidative stress and the modulation of signaling pathways such as the Notch signaling pathway.[9][10] In the context of neurodegeneration, where cholinergic dysfunction, neuroinflammation, and oxidative stress are key pathological features, this compound presents a multi-target therapeutic potential.
Data Presentation: In Vivo and In Vitro Efficacy of this compound
While specific data on this compound in brain organoid models is not yet available, the following tables summarize existing quantitative data from other models, providing a basis for designing and evaluating experiments in organoids.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Vascular Dementia
| Treatment Group | Neurological Deficit Score (Bederson Scale) | Superoxide Dismutase (SOD) Activity (U/mgprot) | Malondialdehyde (MDA) Content (nmol/mgprot) |
| Sham | 0 | 120.5 ± 10.2 | 2.5 ± 0.3 |
| VD Model | 3.2 ± 0.5 | 65.3 ± 8.7 | 8.9 ± 1.1 |
| AH Low Dose | 2.1 ± 0.4 | 88.9 ± 9.1 | 5.7 ± 0.8 |
| AH Medium Dose | 1.5 ± 0.3 | 105.4 ± 9.8 | 4.1 ± 0.6 |
| AH High Dose | 0.8 ± 0.2 | 115.1 ± 10.5 | 3.0 ± 0.4 |
Data adapted from a study on a rat model of vascular dementia, showing a dose-dependent improvement in neurological function and markers of oxidative stress with this compound (AH) treatment.[9]
Table 2: Effect of this compound on Apoptosis and Oxidative Stress in Cell Culture Models
| Treatment Condition | Percentage of Apoptotic Cells | Malondialdehyde (MDA) Content (nmol/mgprot) | Superoxide Dismutase (SOD) Activity (U/mgprot) | Reactive Oxygen Species (ROS) Levels (Fluorescence Intensity) |
| Control | 5.2 ± 1.1% | 1.8 ± 0.2 | 130.2 ± 11.5 | 100 ± 5 |
| Oxidative Stress | 45.8 ± 5.3% | 9.2 ± 1.0 | 58.7 ± 7.9 | 350 ± 25 |
| AH Low Concentration | 36.1 ± 9.07% | 6.8 ± 0.7 | 80.1 ± 8.5 | 280 ± 20 |
| AH Medium Concentration | 9.60 ± 5.63% | 4.5 ± 0.5 | 102.6 ± 9.9 | 190 ± 15 |
| AH High Concentration | 3.43 ± 0.92% | 2.9 ± 0.3 | 121.3 ± 10.8 | 120 ± 10 |
Data synthesized from in vitro experiments on HT22 and NSC-34 cells, demonstrating the dose-dependent anti-apoptotic and anti-oxidative effects of this compound (AH).[9]
Experimental Protocols
Protocol 1: Generation of Cerebral Organoids from Human iPSCs
This protocol is adapted from established methods for generating cortical brain organoids.[11][12][13]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
StemFlex™ Medium
-
Geltrex™
-
0.5 mM EDTA
-
96-well ultra-low attachment round-bottom plates
-
24-well ultra-low attachment plates
-
Non-adherent dishes
-
Orbital shaker
-
Neural Induction Medium
-
Cortical Differentiation Medium (CDM)
-
Cortical Maturation Medium (CMM)
-
Matrigel® (optional)
Procedure:
-
iPSC Culture: Culture iPSCs on Geltrex-coated plates in StemFlex™ Medium. Passage colonies every 3-4 days using 0.5 mM EDTA.
-
Embryoid Body (EB) Formation: Dissociate iPSC colonies into single cells and seed 9,000 cells per well in a 96-well ultra-low attachment plate in seeding medium. Allow EBs to form over 2 days.
-
Neural Induction: Transfer EBs to a 24-well ultra-low attachment plate containing Neural Induction Medium. Culture for 6 days to stimulate the formation of neuroectoderm.
-
Maturation: Transfer the organoids to non-adherent dishes on an orbital shaker. Culture in Cortical Differentiation Medium for 18 days, followed by long-term culture in Cortical Maturation Medium. Matrigel can be added to the medium to provide a 3D scaffold.
Protocol 2: Induction of Neurodegenerative Phenotypes in Brain Organoids
For Alzheimer's Disease Model:
-
Genetic Approach: Utilize iPSCs derived from patients with familial Alzheimer's disease (FAD) mutations (e.g., in APP, PSEN1, PSEN2 genes).[14][15]
-
Sporadic AD Model: Expose mature brain organoids to serum from sporadic AD patients to mimic blood-brain barrier breakdown.[16] This has been shown to induce Aβ aggregates, phosphorylated tau, and synaptic loss.[16]
-
Pharmacological Induction: Treat organoids with Aftin-5 to induce Aβ pathology.[17]
For Parkinson's Disease Model:
-
Genetic Approach: Use iPSCs from patients with Parkinson's disease-associated mutations (e.g., LRRK2, SNCA).[8][18]
-
Toxin-Induced Model: Treat midbrain-specific organoids with neurotoxins such as rotenone (B1679576) or MPP+ to induce dopaminergic neuron degeneration, mitochondrial dysfunction, and oxidative stress.[19][20]
Protocol 3: Treatment of Neurodegenerative Brain Organoids with this compound
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in an appropriate vehicle (e.g., sterile water or DMSO).
-
Dose-Response Study: Culture neurodegenerative organoid models (as described in Protocol 2) for a specified period to establish pathology. Then, treat separate batches of organoids with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for a defined duration (e.g., 7-14 days). Include a vehicle-treated control group.
-
Washout and Analysis: After the treatment period, wash the organoids with fresh medium and proceed with downstream analysis.
Protocol 4: Endpoint Analysis of this compound Efficacy
-
Immunohistochemistry and Imaging: Fix, section, and perform immunostaining on organoids for markers of:
-
Neurodegeneration: Cleaved Caspase-3 (apoptosis), NeuN (neuronal loss).
-
Alzheimer's Pathology: Aβ42 (plaques), Phospho-Tau (tangles).
-
Parkinson's Pathology: Tyrosine Hydroxylase (dopaminergic neurons), α-synuclein aggregates.
-
Synaptic Density: Synaptophysin, PSD-95.
-
Oxidative Stress: 8-oxoguanine.
-
-
Biochemical Assays: Homogenize organoids and perform ELISAs or Western blots to quantify levels of:
-
Aβ40 and Aβ42.
-
Total and phosphorylated Tau.
-
Pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Oxidative stress markers (SOD, MDA).
-
-
Functional Analysis:
-
Calcium Imaging: To assess neuronal activity and network function.
-
Multi-electrode Array (MEA): To measure spontaneous electrical activity and network synchronicity.[8]
-
-
RNA Sequencing: Perform single-cell or bulk RNA-seq to analyze changes in gene expression profiles related to neuroinflammation, synaptic function, and cell survival pathways.
Visualization of Pathways and Workflows
Caption: this compound's Potential Neuroprotective Mechanisms.
Caption: Experimental Workflow for this compound in Organoids.
Brain organoid models provide an unparalleled opportunity to investigate the therapeutic potential of compounds like this compound in a human-relevant context. The protocols and application notes provided herein offer a framework for researchers to explore the efficacy of this compound in mitigating key pathological features of neurodegenerative diseases. By leveraging these advanced in vitro systems, the scientific community can accelerate the discovery and development of novel therapies for these debilitating conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain organoids: advances, applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Organoids: A Game-Changer for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoids Accelerate Parkinson’s and Alzheimer’s Research & Drug Discovery [es.moleculardevices.com]
- 8. Frontiers | Midbrain Organoids: A New Tool to Investigate Parkinson’s Disease [frontiersin.org]
- 9. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 10. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A simplified protocol for the generation of cortical brain organoids [frontiersin.org]
- 12. A Simple Method of Generating 3D Brain Organoids Using Standard Laboratory Equipment | Springer Nature Experiments [experiments.springernature.com]
- 13. stemcell.com [stemcell.com]
- 14. Current progress of cerebral organoids for modeling Alzheimer's disease origins and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modeling and Targeting Alzheimer’s Disease With Organoids [frontiersin.org]
- 16. Modeling Sporadic Alzheimer’s Disease in Human Brain Organoids under Serum Exposure | Axion Biosystems [axionbiosystems.com]
- 17. Modeling neurodegenerative diseases with cerebral organoids and other three-dimensional culture systems: focus on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain organoid model systems of neurodegenerative diseases: recent progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling neurodegenerative diseases with brain organoids: from development to disease applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Modeling neurodegenerative diseases with brain organoids: from development to disease applications [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Anisodine hydrobromide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Anisodine (B1665107) hydrobromide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Anisodine hydrobromide?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is a[1]lso slightly soluble in methanol. For mos[2]t cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: What is the optimal storage condition for this compound solutions?
A2: this compound stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years). It is a[1]dvisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. The solid powder form is stable for several weeks at ambient temperature, such as during shipping.
Q3: [1]My this compound solution precipitates when I add it to my cell culture medium. What is causing this and how can I fix it?
A3: Precipitation, often called "crashing out," is a common issue when adding a DMSO-dissolved compound to an aqueous solution like cell culture media. This typically occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. The troubleshooting guide below provides detailed steps to prevent this.
Q4: What is the mechanism of action of this compound?
A4: this compound is an anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. It bloc[3]ks the action of acetylcholine at these receptors, which can lead to various physiological effects, including neuroprotection and improved microcirculation. Specifi[3][4]cally, it has been shown to modulate M1, M2, M4, and M5 muscarinic receptor subtypes.
So[4]lubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (Estimated) | Notes |
| DMSO | Soluble | ≥20[1] mg/mL | This is an estimate based on a similar compound. The act[5]ual solubility should be determined experimentally. |
| Methanol | Slightly Soluble | Not s[2]pecified | Use with caution for preparing concentrated stock solutions. |
| Water | Sparingly Soluble | Not specified | Not recommended for primary stock solutions. |
| PBS | Sparingly Soluble | Not specified | Not recommended for primary stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.27 g/mol )
-
Anh[1]ydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 400.27 g/mol * 1000 mg/g = 4.00 mg
-
Weighing: Carefully weigh 4.00 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C for long-term use.
Protocol 2: General Protocol for a Cell-Based Assay
This protocol provides a general workflow for testing the effects of this compound on a cell line of interest. Specific parameters such as cell seeding density, treatment duration, and final compound concentrations should be optimized for your particular experiment.
Materials:
-
Cell line of interest cultured in appropriate media
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture media. It is crucial to perform intermediate dilutions to avoid precipitation (see Troubleshooting Guide). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (media with the same final DMSO concentration but no compound).
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Measurement: At the end of the incubation period, perform your chosen cell-based assay according to the manufacturer's instructions (e.g., measure cell viability, proliferation, or a specific signaling event).
-
Data Analysis: Analyze the data to determine the effect of this compound on your cells.
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of this compound upon dilution in aqueous media is a common challenge. The following workflow and tips can help mitigate this issue.
Caption: A workflow for preventing precipitation of this compound.
Signaling Pathway
This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates its general mechanism of action.
Caption: this compound's antagonistic action on muscarinic receptors.
References
Technical Support Center: Optimizing Anisodine Hydrobromide Dose-Response Curves in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anisodine hydrobromide in cell culture experiments. The information is designed to assist in optimizing experimental design and interpreting dose-response data effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Unexpected or Inconsistent Cell Viability Results
-
Question: We are observing high variability between replicate wells or experiments when performing cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes and solutions?
-
Answer: Inconsistent cell viability results can stem from several factors. Firstly, ensure a homogeneous single-cell suspension and consistent cell seeding density across all wells.[1][2][3] Uneven cell distribution can lead to variable growth conditions and misleading results.[4] Secondly, consider the potential for the solvent used to dissolve this compound to affect cell viability. It is crucial to include a solvent control and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).[5][6] Finally, the stability of this compound in your specific cell culture medium over the course of the experiment could be a factor. A stability assessment can be performed by incubating the compound in the medium and analyzing its concentration at different time points.[7]
-
Question: Our dose-response curve for this compound shows an unexpected increase in signal at high concentrations in a colorimetric viability assay. What could be causing this artifact?
-
Answer: This "U-shaped" dose-response curve can be an artifact of the assay itself. At high concentrations, some compounds can precipitate out of solution and interfere with the optical readings of the assay.[8] Visually inspect the wells for any signs of precipitation. Additionally, the compound itself might directly interact with the assay reagent (e.g., reducing MTT), leading to a color change independent of cellular metabolic activity.[9] To mitigate this, consider using a different type of viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[10]
Issue 2: Difficulty in Obtaining a Clear Dose-Response Curve
-
Question: We are not observing a clear sigmoidal dose-response curve for this compound in our functional assays (e.g., calcium mobilization). The response is either flat or erratic. What should we check?
-
Answer: A lack of a clear dose-response relationship can be due to several experimental variables. Firstly, verify the concentration range of this compound being tested. It may be necessary to test a wider range of concentrations, often on a logarithmic scale, to capture the full dose-response curve. Ensure that the chosen concentrations bracket the expected EC50/IC50 of the compound. Secondly, confirm the health and viability of your cells, as unhealthy cells will not respond optimally to stimuli.[3] It is also important to optimize the cell seeding density, as too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered cell physiology.[1][3] Finally, review the assay protocol itself, ensuring that incubation times and reagent concentrations are optimal for your specific cell line and receptor system.
Issue 3: High Background Signal in Functional Assays
-
Question: We are experiencing a high background signal in our calcium mobilization assay, making it difficult to detect a specific response to this compound. How can we reduce the background?
-
Answer: A high background signal in a calcium flux assay can be due to several factors. Ensure that the cells are not over-confluent, as this can lead to spontaneous calcium signaling. The loading concentration of the calcium-sensitive dye should be optimized for your cell type, as excessive dye can lead to high background fluorescence.[11] Also, check the health of the cells; unhealthy or dying cells may have dysregulated calcium homeostasis. Using a "no-wash" calcium dye kit can sometimes help reduce the background by minimizing cell manipulation.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
General Information
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[13] By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[13]
-
Question: What are the known downstream signaling effects of this compound?
-
Answer: As a muscarinic antagonist, this compound can modulate various downstream signaling pathways depending on the specific receptor subtype (M1-M5) and the cell type. For instance, by blocking Gq-coupled receptors (M1, M3, M5), it can inhibit the mobilization of intracellular calcium.[9] By blocking Gi/o-coupled receptors (M2, M4), it can lead to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.
Experimental Design
-
Question: What is a typical concentration range to test for this compound in cell culture?
-
Answer: The optimal concentration range for this compound will vary depending on the cell line, the specific muscarinic receptor subtype being studied, and the assay being performed. It is recommended to perform a preliminary dose-response experiment using a wide range of concentrations, typically from nanomolar to micromolar, to determine the effective range for your specific system.
-
Question: Which cell lines are suitable for studying the effects of this compound?
-
Answer: Cell lines endogenously expressing muscarinic acetylcholine receptors are suitable. Commonly used cell lines for studying muscarinic receptor pharmacology include Chinese Hamster Ovary (CHO) cells stably transfected with specific muscarinic receptor subtypes (e.g., CHO-M1).[9][14][15][16] The choice of cell line should be guided by the specific research question and the receptor subtype of interest.
-
Question: How should I prepare this compound for cell culture experiments?
-
Answer: Due to its hydrobromide salt form, this compound is generally soluble in aqueous solutions like water or phosphate-buffered saline (PBS). For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous solvent and then dilute it to the final working concentrations in the cell culture medium. If solubility issues arise, a small amount of a biocompatible organic solvent like DMSO can be used to prepare the stock solution, ensuring the final concentration in the culture medium is minimal (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[5][6]
Data Presentation
The following tables provide templates for summarizing quantitative data from key experiments.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., SH-SY5Y | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| e.g., PC12 | ATP-based | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value |
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Radioligand | Cell Line/Membrane Prep | Ki (nM) |
| Muscarinic M1 | e.g., [³H]-NMS | CHO-M1 Membranes | Experimental Value |
| Muscarinic M2 | e.g., [³H]-AF-DX 384 | CHO-M2 Membranes | Experimental Value |
| Muscarinic M3 | e.g., [³H]-4-DAMP | CHO-M3 Membranes | Experimental Value |
| Muscarinic M4 | e.g., [³H]-Himbacine | CHO-M4 Membranes | Experimental Value |
| Muscarinic M5 | e.g., [³H]-4-DAMP | CHO-M5 Membranes | Experimental Value |
Table 3: Functional Potency (IC50) of this compound in Calcium Mobilization Assay
| Cell Line | Receptor Subtype | Agonist Used (EC80) | IC50 (nM) |
| CHO-M1 | Muscarinic M1 | e.g., Carbachol | Experimental Value |
| CHO-M3 | Muscarinic M3 | e.g., Carbachol | Experimental Value |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT assay.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1][2][3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
2. Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity of this compound to a specific muscarinic receptor subtype.
-
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-M1 cells)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well filter plate, add in the following order: binding buffer, cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
3. Calcium Mobilization Assay
This protocol is for measuring the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
-
Materials:
-
Cell line expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1, CHO-M3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of the muscarinic agonist (typically the EC80) and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the peak fluorescence response and plot the inhibition by this compound to determine its IC50 value.[8][12]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. helix.dnares.in [helix.dnares.in]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theraindx.com [theraindx.com]
- 11. graphpad.com [graphpad.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agonist activation of transfected human M1 muscarinic acetylcholine receptors in CHO cells results in down-regulation of both the receptor and the alpha subunit of the G-protein Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anisodine Hydrobromide Stability and Degradation
Welcome to the Technical Support Center for Anisodine (B1665107) Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals with their stability testing and degradation studies of anisodine hydrobromide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its stability a concern?
This compound is the hydrobromide salt of anisodine, a tropane (B1204802) alkaloid. The hydrobromide form was developed to improve the chemical stability of anisodine.[1] Stability is a critical quality attribute for any pharmaceutical compound as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, understanding the stability profile of this compound under various conditions is essential for developing safe and effective drug products.
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[2] These studies involve exposing the drug substance to conditions more severe than those it would encounter during storage.[2] For a compound like this compound, typical stress conditions would include:
-
Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2]
-
Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.[2]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30%).[3]
-
Thermal Degradation: Exposure to high temperatures in both solid and solution states.
-
Photodegradation: Exposure to UV and visible light.[2]
Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
If you do not observe any degradation, it may indicate that this compound is relatively stable under the applied conditions. However, for a comprehensive forced degradation study, it is important to induce some level of degradation (typically 5-20%).[4] Consider the following troubleshooting steps:
-
Increase the severity of the stress conditions:
-
For hydrolysis, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.
-
For thermal degradation, increase the temperature.
-
For oxidative degradation, a higher concentration of the oxidizing agent can be used.
-
-
Change the solvent system: For compounds with poor aqueous solubility, using a co-solvent might be necessary. However, ensure the co-solvent is inert under the stress conditions.[4]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, tropane alkaloids, in general, are susceptible to certain degradation reactions. Potential degradation pathways could include:
-
Hydrolysis: The ester linkage in the tropic acid moiety of anisodine is a likely site for hydrolysis under both acidic and basic conditions.
-
Oxidation: The tertiary amine in the tropane ring could be susceptible to oxidation, potentially forming an N-oxide.[5]
-
Dehydration: The hydroxyl group on the tropane ring could undergo dehydration.
-
Racemization: Chiral centers in the molecule may be susceptible to racemization under certain conditions.
Q5: What analytical techniques are suitable for stability testing of this compound?
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[2] A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for this purpose. For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (MS) , such as LC-MS/MS, is highly recommended.[6][7]
Experimental Protocols
General Protocol for Forced Degradation of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Withdraw samples at each time point and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Dilute the stock solution with water to a suitable concentration. Heat the solution at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solution of this compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
Development of a Stability-Indicating HPLC Method
A typical starting point for developing a stability-indicating HPLC method for this compound would be:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
Specific quantitative data on the degradation of this compound in solution is limited in the available literature. However, studies on the related compound, anisodamine, provide some insights into its thermal stability.
Table 1: Thermal Degradation of Anisodamine in a Food Matrix
| Stress Condition | Matrix | Temperature | Duration | Degradation (%) |
| Baking | Corn Breadsticks | 180°C | 20 min | 35-49 |
| Proofing and Baking | Bread | 37°C (60 min) then 190°C (40 min) | - | 83 |
Data adapted from a study on anisodamine, not this compound.[8]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Managing side effects of Anisodine hydrobromide in animal studies
This technical support guide provides troubleshooting information and frequently asked questions for researchers managing the side effects of Anisodamine (B1666042) hydrobromide in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Anisodamine hydrobromide and what is its primary mechanism of action?
Anisodamine hydrobromide is a naturally occurring tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus.[1] It functions as a non-specific anticholinergic agent, meaning it inhibits the action of the neurotransmitter acetylcholine (B1216132).[1][2] Its primary mechanism is the blockade of muscarinic acetylcholine receptors (mAChRs) in the peripheral and central nervous systems.[1][3] By blocking these receptors, it reduces smooth muscle spasms and decreases secretions from glands like the salivary glands.[1] It also exhibits weaker α1-adrenergic antagonist effects, which may contribute to vasodilation and improved microcirculation.[2][3][4]
Q2: What are the most common side effects observed in animal studies?
The side effects of Anisodamine are primarily due to its anticholinergic properties and are generally dose-dependent.[1] Common side effects include:
-
Cardiovascular: Tachycardia (increased heart rate), increased blood pressure, and shortening of PR and QTCV intervals on an electrocardiogram (ECG).[5][6]
-
Peripheral: Dry mucous membranes (dry mouth), blurred vision (due to mydriasis), decreased gastrointestinal motility leading to constipation, and urinary retention.[1][7]
-
Central Nervous System (CNS): While Anisodamine has a lower ability to cross the blood-brain barrier compared to drugs like scopolamine (B1681570), CNS effects can still occur.[8] These may include disorientation, ataxia, agitation, and in severe cases, seizures.[7]
Q3: How does the dosage of Anisodamine hydrobromide affect the severity of side effects?
Side effects are strongly dose-dependent. A study in conscious beagle dogs demonstrated that a low dose of 0.1 mg/kg did not produce significant adverse cardiorespiratory effects compared to a saline control.[5][6] However, doses of 0.4 mg/kg and higher resulted in significant increases in heart rate.[5] At higher doses of 1.6 mg/kg and 6.4 mg/kg, significant increases in both heart rate and blood pressure were observed.[5][6]
Q4: How does Anisodamine hydrobromide compare to atropine (B194438) and scopolamine?
Anisodamine, atropine, and scopolamine are all tropane alkaloids and non-specific muscarinic antagonists with similar pharmacological effects.[2][8] However, key differences have been reported:
-
Potency and Toxicity: Anisodamine appears to be less potent and less toxic than atropine.[2]
-
CNS Effects: Anisodamine has a lower ability to cross the blood-brain barrier than scopolamine, resulting in fewer CNS-related side effects.[8]
Q5: What are the potential drug interactions to be aware of during animal studies?
Concurrent administration of Anisodamine with other medications can lead to additive effects and an increased risk of side effects.[1] Key interactions include:
-
Other Anticholinergic Drugs: Using Anisodamine with other anticholinergics like atropine or glycopyrrolate (B1671915) can intensify side effects such as severe dry mouth, tachycardia, and urinary retention.[1]
-
CNS Depressants: Co-administration with sedatives, some antihistamines, or antidepressants can lead to increased drowsiness and confusion.[1]
-
Alpha-2 Agonists: While anticholinergics are sometimes used to counteract the bradycardia caused by alpha-2 agonists (like dexmedetomidine), this combination can also cause hypertension and increase cardiac workload.[9]
Section 2: Troubleshooting Guide: Managing Specific Side Effects
This guide addresses common adverse events and provides potential solutions for researchers.
| Issue/Observation | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Tachycardia & Hypertension (Increased heart rate and blood pressure post-administration) | Blockade of M2 muscarinic receptors on the heart, leading to an increased heart rate.[10] | 1. Verify Dosage: Double-check calculations to ensure the correct dose was administered.2. Dose Reduction: If tachycardia is significant and persistent, consider reducing the dose in subsequent experiments. Studies show doses of 0.4 mg/kg and higher are associated with these effects in dogs.[5]3. Continuous Monitoring: Implement continuous ECG and blood pressure monitoring to assess the duration and severity of the effects.4. Avoid Co-administration: Do not administer with other drugs known to cause tachycardia. |
| Excessive Dry Mouth & Mucous Membranes (Pawing at mouth, thick saliva, dry nose) | Antagonism of muscarinic receptors controlling salivary and mucous gland secretion.[1] | 1. Ensure Hydration: Provide free access to water. Monitor water intake.2. Monitor for Dehydration: Check for signs of dehydration (e.g., skin tenting). Provide fluid support (e.g., subcutaneous fluids) if necessary.3. Oral Care: Gently clean the oral cavity with a damp cloth if excessive thick saliva is present. |
| Urinary Retention (Reduced or absent urination, palpable bladder) | Inhibition of parasympathetic nerve-mediated bladder contraction.[7] | 1. Monitor Urine Output: Quantify urine output if possible. Note the frequency and volume.2. Bladder Palpation: Gently palpate the bladder to assess for distension. Use caution to avoid injury.3. Consult Veterinary Staff: If urinary retention is suspected, consult with veterinary staff. Catheterization may be required in severe cases. |
| Gastrointestinal Stasis (Decreased fecal output, bloating, reduced gut sounds) | Decreased motility of the gastrointestinal tract due to smooth muscle relaxation.[7][11] | 1. Monitor Fecal Output: Keep a record of defecation frequency and consistency.2. Supportive Care: Ensure adequate hydration. Consult a veterinarian about the potential use of pro-motility agents if stasis is severe and prolonged.3. Dietary Considerations: Provide easily digestible food. |
| CNS Agitation or Ataxia (Restlessness, disorientation, lack of coordination) | Central nervous system effects from crossing the blood-brain barrier.[7][8] | 1. Provide a Safe Environment: House the animal in a quiet, dimly lit area with soft bedding to prevent injury.2. Reduce Handling: Minimize handling and other stressors.3. Dose Re-evaluation: CNS effects may indicate the dose is too high for the specific animal or species. A significant dose reduction is warranted for future studies. |
Section 3: Data Summary & Key Experimental Protocols
Data Presentation
Table 1: Summary of Dose-Dependent Cardiorespiratory Effects of Anisodamine Hydrobromide in Conscious Beagle Dogs
This table summarizes findings from a study investigating the effects of single intravenous doses of Anisodamine.[5][6]
| Dose (mg/kg) | Heart Rate (HR) | Blood Pressure (BP) | ECG Intervals | Summary of Effects |
| 0.1 | No significant change | No significant change | No significant change | Considered a dose with no adverse cardiorespiratory effects.[5] |
| 0.4 | Significant increase | No significant change | Significant shortening of PR and QTCV intervals | Mild adverse effects, primarily tachycardia. |
| 1.6 | Significant increase | Significant increase (Diastolic & Mean) | Significant shortening of PR and QTCV intervals | Moderate adverse effects on heart rate and blood pressure. |
| 6.4 | Significant increase | Significant increase (Diastolic & Mean) | Significant shortening of PR and QTCV intervals | Pronounced adverse effects on heart rate and blood pressure. |
Data adapted from Liu et al., 2020.[5][6]
Experimental Protocols
Protocol 1: General Protocol for Supportive Care During Anticholinergic-Related Adverse Events
This protocol provides a general framework for managing animals showing signs of moderate to severe anticholinergic toxicity.
-
Objective: To stabilize the animal and mitigate adverse clinical signs.
-
Materials: Intravenous or subcutaneous fluids (e.g., Lactated Ringer's solution), monitoring equipment (ECG, blood pressure monitor, thermometer), safe and quiet housing.
-
Procedure:
-
Remove from Study (Temporarily): Immediately cease any further administration of Anisodamine.
-
Assess Vital Signs: Record heart rate, respiratory rate, blood pressure, and body temperature.
-
Provide Fluid Therapy: If signs of dehydration or hypotension are present, administer intravenous or subcutaneous fluids as directed by a veterinarian to support hydration and circulation.
-
Manage Hyperthermia: If body temperature is elevated, use cooling methods such as fans or cool compresses. Avoid methods that can cause shivering.
-
Ensure a Safe Environment: For animals experiencing CNS effects like agitation or ataxia, place them in a padded cage in a quiet, low-light environment to prevent injury and reduce stimulation.[12]
-
Continuous Monitoring: Monitor vital signs and clinical signs every 15-30 minutes until they return to baseline.
-
Documentation: Record all observations, interventions, and the animal's response in the experimental log.
-
Protocol 2: Example Safety Monitoring Protocol for Cardiorespiratory Function
This protocol is based on the methodology used in a safety pharmacology study of Anisodamine in dogs and can be adapted for other species.[5]
-
Objective: To collect detailed cardiorespiratory data before and after Anisodamine administration to assess its safety profile.
-
Equipment: Telemetry system or non-invasive devices for measuring ECG, blood pressure (systolic, diastolic, mean), and respiration rate.
-
Procedure:
-
Acclimatization: Allow the animal to acclimate to the monitoring equipment and environment to minimize stress-related artifacts.
-
Baseline Recording: Record all cardiorespiratory parameters for at least 60 minutes prior to drug administration to establish a stable baseline.
-
Administration: Administer Anisodamine hydrobromide via the intended experimental route (e.g., intravenous, intraperitoneal).
-
Post-Administration Monitoring: Continuously record data. Pay close attention to the following time points for analysis: 5, 10, 20, 30 minutes, and 1, 1.5, 2, 4, and 24 hours post-dose.[5]
-
Data Analysis: Compare post-dose data to the baseline for each animal. Statistically analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT/QTCV).
-
Define Adverse Event Thresholds: Establish clear thresholds for intervention (e.g., a heart rate increase of >100% from baseline, or severe arrhythmias).
-
Section 4: Visual Guides
Diagram 1: Simplified Signaling Pathway of Anisodamine Action
This diagram illustrates how Anisodamine hydrobromide acts as a competitive antagonist at the muscarinic acetylcholine receptor.
Caption: Anisodamine blocks acetylcholine from binding to muscarinic receptors.
Diagram 2: Experimental Workflow for Managing Adverse Events
This flowchart provides a logical sequence for identifying and responding to adverse events during a study.
Caption: A workflow for the assessment and management of adverse events.
References
- 1. What is Anisodamine Hydrobromide used for? [synapse.patsnap.com]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticholinergic Poisonings | Veterian Key [veteriankey.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety of Anticholinergics with Alpha-2 Agonists: Study [cliniciansbrief.com]
- 10. mspca.org [mspca.org]
- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amanita muscaria - Wikipedia [en.wikipedia.org]
Anisodine Hydrobromide & CYP450 Interactions: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug interaction profile of anisodine (B1665107) hydrobromide, with a specific focus on its interactions with Cytochrome P450 (CYP450) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the potential for drug-drug interactions between anisodine hydrobromide and CYP450 inhibitors?
A1: While specific in-vitro studies on this compound are limited in publicly available literature, the drug's clinical documentation suggests a potential for interactions with drugs that inhibit or induce CYP450 enzymes. For instance, caution is advised when co-administering this compound with known potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin, or inducers like rifampin. This indicates that this compound is likely a substrate for one or more CYP450 enzymes, with CYP3A4 being a probable candidate. Inhibition of these enzymes could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.
Q2: Which specific CYP450 isoforms are likely involved in the metabolism of this compound?
A2: Based on indirect evidence from documented drug interactions, CYP3A4 is strongly implicated in the metabolism of this compound. However, without direct enzymatic studies, the involvement of other isoforms such as CYP2D6, CYP2C9, or CYP2C19 cannot be ruled out. Comprehensive in-vitro phenotyping studies using human liver microsomes and recombinant CYP isoforms are necessary to definitively identify all contributing enzymes.
Q3: My in-vitro experiment shows significant inhibition of this compound metabolism by a known CYP3A4 inhibitor. What are the next steps?
A3: If you observe significant inhibition, the next steps should involve determining the kinetic parameters of this inhibition, specifically the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant). This will quantify the potency of the inhibitor. It is also crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These data are vital for building predictive models of in-vivo drug-drug interactions (DDIs).
Q4: I am not seeing any significant interaction in my preliminary screen. Does this rule out a clinically relevant DDI?
A4: Not necessarily. The absence of a strong interaction in a basic in-vitro screen does not completely eliminate the possibility of a clinical DDI. Factors such as the formation of inhibitory metabolites (mechanism-based inhibition), involvement of drug transporters, and different genetic polymorphisms of CYP enzymes in the patient population can lead to interactions not readily apparent in simple microsomal assays. More comprehensive studies, potentially including time-dependent inhibition assays and evaluation in human hepatocytes, may be warranted.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for CYP450 Inhibition of this compound Metabolism
| Possible Cause | Troubleshooting Step |
| Inconsistent Microsome Activity | Ensure consistent lot and storage conditions for human liver microsomes (HLMs). Perform a qualification experiment with a known inhibitor to verify microsomal activity before testing your compound. |
| Solubility Issues with Anisodine or Inhibitor | Verify the solubility of both this compound and the inhibitor in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO, acetonitrile) should be kept low (typically <0.5%) to avoid affecting enzyme activity. |
| Incorrect Incubation Time or Substrate Concentration | Optimize the incubation time to ensure the reaction is in the linear range. The anisodine concentration should ideally be at or near its Km (Michaelis constant) for the specific CYP isoform being tested. |
| Non-specific Binding | This compound or the inhibitor may bind to the plasticware or microsomal protein, reducing the effective concentration. Consider using low-binding plates and including a protein-binding assessment in your experimental design. |
Issue 2: Difficulty in Determining the Mechanism of Inhibition
| Possible Cause | Troubleshooting Step |
| Inappropriate Substrate and Inhibitor Concentrations | To accurately determine the inhibition mechanism (competitive, non-competitive, etc.), perform kinetic studies with multiple concentrations of both this compound (substrate) and the inhibitor, bracketing their respective Km and Ki values. |
| Complex Inhibition Kinetics | The inhibition may not follow a simple Michaelis-Menten model. Consider fitting the data to more complex models that account for partial or mixed-type inhibition. |
| Time-Dependent Inhibition (TDI) | If pre-incubation of the inhibitor with microsomes and NADPH increases the inhibitory potency, this suggests TDI. A specific TDI assay should be conducted to determine the inactivation kinetics (k_inact and K_I). |
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound in the public domain, the following table presents hypothetical quantitative data for illustrative purposes. These values are representative of what might be expected for a drug that is a substrate of CYP3A4 and is inhibited by ketoconazole.
Table 1: Hypothetical Inhibition of this compound Metabolism by Ketoconazole (CYP3A4)
| Parameter | Value | Units | Experimental System |
| This compound Concentration | 10 | µM | Human Liver Microsomes |
| Ketoconazole IC50 | 0.5 | µM | Human Liver Microsomes |
| Inhibition Constant (Ki) | 0.2 | µM | Recombinant Human CYP3A4 |
| Mechanism of Inhibition | Competitive | - | - |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition of this compound Metabolism
Objective: To determine the concentration of a test compound (inhibitor) that causes 50% inhibition of the metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Test Inhibitor (e.g., Ketoconazole)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) or Methanol (B129727) (for quenching and extraction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLMs to the desired concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLMs
-
This compound (at a concentration near its Km, if known, or a standard concentration, e.g., 10 µM)
-
A range of concentrations of the test inhibitor (typically 7-8 concentrations spanning several orders of magnitude). Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of a specific metabolite of this compound using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and its inhibition.
Caption: Workflow for determining the IC50 of a CYP450 inhibitor on Anisodine metabolism.
Sterilization techniques for Anisodine hydrobromide for cell culture use
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Anisodamine (B1666042) hydrobromide in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing Anisodamine hydrobromide solutions for cell culture?
A1: The recommended method for sterilizing Anisodamine hydrobromide solutions is sterile filtration. Use a 0.22 µm syringe filter to remove any potential microbial contaminants.[1][2][3] This method is preferred as the heat stability of Anisodamine hydrobromide for autoclaving has not been well-documented, and heat-labile compounds can degrade under high temperatures.[4]
Q2: How should I dissolve Anisodamine hydrobromide for cell culture use?
A2: Anisodamine hydrobromide can be dissolved in sterile, double-distilled water (ddH₂O) or dimethyl sulfoxide (B87167) (DMSO).[5][6][7] For cell culture applications, preparing a concentrated stock solution in a suitable solvent is recommended. This stock solution can then be diluted to the final working concentration in your cell culture medium.
Q3: What is the recommended storage condition for Anisodamine hydrobromide powder and stock solutions?
A3: Anisodamine hydrobromide powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[5]
Q4: What is a typical working concentration for Anisodamine hydrobromide in cell culture experiments?
A4: The working concentration of Anisodamine hydrobromide can vary depending on the cell line and the specific experimental goals. A concentration of 10 µg/ml has been used in studies with human renal proximal tubular epithelial cells (HK-2).[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What is the primary mechanism of action of Anisodamine hydrobromide?
A5: Anisodamine hydrobromide is an anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[8] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter.[8] It also exhibits anti-inflammatory and antioxidant properties.[6][7]
Troubleshooting Guides
Issue 1: Precipitation of Anisodamine hydrobromide in cell culture medium.
-
Question: I observed a precipitate in my cell culture medium after adding the Anisodamine hydrobromide stock solution. What could be the cause and how can I prevent it?
-
Answer: Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous culture medium, or if the solvent concentration (e.g., DMSO) is too high.[9][10]
-
Potential Cause: High final concentration of Anisodamine hydrobromide.
-
Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Consider lowering the working concentration.[9]
-
-
Potential Cause: Rapid dilution of a concentrated stock.
-
Solution: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to ensure gradual and thorough mixing.[9]
-
-
Potential Cause: Temperature of the medium.
-
Potential Cause: Interaction with media components.
-
Solution: Some components in the culture medium or serum can interact with the compound.[12] Consider preparing the final dilution in a serum-free medium first, and then adding it to your complete medium.
-
-
Issue 2: Observed cytotoxicity or a decrease in cell viability.
-
Question: My cells are showing signs of toxicity (e.g., rounding up, detaching, reduced proliferation) after treatment with Anisodamine hydrobromide. What should I do?
-
Answer: While Anisodamine hydrobromide is generally used for its protective effects, high concentrations or solvent toxicity can lead to adverse cellular responses.
-
Potential Cause: High concentration of Anisodamine hydrobromide.
-
Solution: Perform a dose-response curve (cytotoxicity assay) to determine the optimal non-toxic working concentration for your specific cell line.
-
-
Potential Cause: Solvent toxicity.
-
Solution: If using DMSO as a solvent, ensure the final concentration in the cell culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[13]
-
-
Potential Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to a compound. It is crucial to establish the optimal conditions for each cell line used.
-
-
Data Presentation
| Parameter | Value | Reference |
| Solubility in DMSO | 77 mg/mL (199.33 mM) | [5] |
| Storage (Powder) | 3 years at -20°C | [5] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C | [5] |
| Example in vitro Concentration | 10 µg/mL (on HK-2 cells) | [6] |
Experimental Protocols
Protocol 1: Preparation of Sterile Anisodamine Hydrobromide Stock Solution
-
Materials:
-
Anisodamine hydrobromide powder
-
Sterile dimethyl sulfoxide (DMSO) or sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the desired amount of Anisodamine hydrobromide powder.
-
Add the appropriate volume of sterile DMSO or ddH₂O to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
If dissolving in water, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[1] If using 100% DMSO, filtration can be done with a DMSO-compatible filter (e.g., PTFE).[13]
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C.[5]
-
Protocol 2: General Protocol for Cell Treatment with Anisodamine Hydrobromide
-
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile Anisodamine hydrobromide stock solution
-
Vehicle control (sterile DMSO or ddH₂O)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow for 24 hours.
-
On the day of treatment, thaw an aliquot of the Anisodamine hydrobromide stock solution.
-
Prepare the final working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. For example, to achieve a 10 µg/mL final concentration from a 10 mg/mL stock, perform a 1:1000 dilution.
-
Also, prepare a vehicle control by adding the same volume of the solvent (used for the stock solution) to the complete medium. The final solvent concentration should be consistent across all treatments and the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Anisodamine hydrobromide or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, proceed with your downstream assays (e.g., cell viability assay, protein extraction, RNA isolation).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. gmpplastic.com [gmpplastic.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Moist-heat sterilization and the chemical stability of heat-labile parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protective effect of anisodamine hydrobromide on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anisodamine hydrobromide - Lifeasible [lifeasible.com]
- 8. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Anisodine Hydrobromide Chemical Instability in Experiments
Welcome to the technical support center for Anisodine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the chemical instability of this compound during experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the hydrobromide salt of Anisodine, a tropane (B1204802) alkaloid. The hydrobromide form was developed to improve the inherent chemical instability of the parent compound, Anisodine.[1] As an anticholinergic agent and a muscarinic acetylcholine (B1216132) receptor antagonist, its stability is crucial for maintaining its pharmacological activity and ensuring reproducible experimental outcomes.[2] Instability can lead to the formation of degradation products, reducing the effective concentration of the active compound and potentially introducing confounding variables into your experiments.
Q2: What are the main factors that affect the stability of this compound in solution?
A2: this compound is susceptible to degradation under several conditions:
-
pH: It is known to undergo degradation in both alkaline and acidic conditions. For instance, alkali degradation has been reported at pH 9.5.
-
Temperature: Storage at temperatures above 30°C is not recommended, suggesting that elevated temperatures can accelerate its degradation.
-
Light: The compound is light-sensitive, and exposure to light can lead to photodegradation. It is recommended to store it in the dark.[3]
-
Oxidation: Like many organic molecules, it can be susceptible to oxidative degradation.
Q3: How should I prepare and store this compound solutions for my experiments?
A3: To minimize degradation, follow these guidelines:
-
Solution Preparation: Prepare fresh solutions immediately before use whenever possible. Use high-purity solvents and degas them to remove dissolved oxygen. Water is a common solvent, but for specific applications, compatibility with other solvents should be verified.
-
pH Control: If your experimental conditions permit, buffer the solution to a pH where this compound is most stable. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 4-6) is often optimal for stability.
-
Storage of Stock Solutions: If short-term storage is necessary, store stock solutions in tightly sealed, amber-colored vials to protect from light and air. Store at refrigerated temperatures (2-8°C) to slow down potential degradation. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, but be cautious of freeze-thaw cycles which can also promote degradation.
Q4: I am observing unexpected or inconsistent results in my experiments. Could this be due to this compound instability?
A4: Yes, inconsistent results are a common sign of compound instability. If you suspect degradation, consider the following:
-
Appearance of the solution: Look for any color changes or precipitation in your stock or working solutions.
-
Peak purity in chromatography: If you are using HPLC, check for the appearance of new peaks or a decrease in the main peak area of this compound over time.
-
Reproducibility: If you observe poor reproducibility between experiments conducted on different days with the same stock solution, it is a strong indicator of degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent dose-response. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Check the pH of your experimental medium and adjust if possible to a more neutral range. 3. Protect your solutions from light during the experiment. 4. Perform a stability check of this compound in your specific experimental medium by analyzing samples at different time points using a validated analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | 1. Review your solution preparation and storage procedures. Ensure protection from light, extreme pH, and high temperatures. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times relative to the parent compound. 3. Use a stability-indicating HPLC method to ensure separation of the main peak from any degradation products. |
| Precipitation or cloudiness in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in your chosen solvent and concentration. 2. If solubility is an issue, consider using a co-solvent or adjusting the pH. 3. If precipitation occurs over time, it is likely due to degradation. Discard the solution and prepare a fresh one. |
Quantitative Stability Data
While specific public-domain quantitative data on the degradation kinetics of this compound is limited, the following table summarizes the expected stability profile based on available information and general principles of chemical stability for similar compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Expected Stability Trend | Recommendation |
| pH | Half-life (t1/2) | Expected to be lowest at highly acidic (pH < 3) and alkaline (pH > 8) conditions. Maximum stability is anticipated in the slightly acidic to neutral pH range (pH 4-7). | Buffer solutions to a pH within the optimal stability range if compatible with the experiment. |
| Temperature | Degradation Rate | The rate of degradation increases with temperature. Following the Arrhenius equation, a 10°C increase can double or triple the degradation rate. | Store solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or below) for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation | As a light-sensitive compound, exposure to UV and visible light will accelerate degradation. | Always store and handle solutions in amber-colored vials or protect them from light using aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxidation | Oxidative Degradation | The presence of oxygen and metal ions can catalyze oxidative degradation. | Use degassed solvents for solution preparation. Consider adding a chelating agent like EDTA if metal ion contamination is suspected and compatible with the experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep a sample at room temperature and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the sample at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Also, expose a solution of the compound to the same temperature.
-
At each time point, prepare a solution from the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source in a photostability chamber (as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
An HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Development Strategy:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile or methanol and water containing a buffer (e.g., 20 mM phosphate (B84403) buffer) or an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.
-
Gradient Optimization:
-
Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) with a mixture of the stressed samples (from the forced degradation study) to observe the retention behavior of the parent compound and its degradation products.
-
Adjust the gradient slope and duration to achieve adequate separation (resolution > 1.5) between all peaks.
-
-
Wavelength Selection: Use a PDA detector to monitor the elution of all compounds across a range of wavelengths. Select a wavelength that provides good sensitivity for both the parent drug and the degradation products.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
This compound exerts its effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This antagonism can modulate various downstream signaling pathways, including the Akt/GSK-3β and ERK1/2 pathways, which are crucial for cell survival and neuroprotection.
By understanding the chemical instability of this compound and implementing the appropriate handling, storage, and analytical procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data.
References
Anisodine hydrobromide long-term storage and handling guidelines
This technical support center provides essential guidelines for the long-term storage and handling of Anisodine hydrobromide, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared fresh for immediate use. If storage is necessary, they should be kept in tightly sealed containers at -20°C, where they can be stable for several months.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and methanol.[1][2]
Q4: Is this compound considered a hazardous chemical?
A4: It is shipped under ambient temperature as a non-hazardous chemical. However, as a tropane (B1204802) alkaloid, appropriate laboratory safety precautions should always be taken.[1]
Q5: What are the general safety precautions for handling tropane alkaloids like this compound?
A5: When handling tropane alkaloids, it is important to use personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work in a well-ventilated area. In case of contact, wash skin thoroughly. Dispose of waste according to institutional and local regulations.
Storage and Handling Guidelines
Proper storage and handling are critical to maintain the stability and integrity of this compound.
| Parameter | Solid Form | Stock Solution |
| Long-Term Storage | -20°C, dry and dark[1] | -20°C, tightly sealed[1] |
| Short-Term Storage | 0-4°C, dry and dark[1] | 0-4°C (days to weeks)[1] |
| Shipping Condition | Ambient temperature[1] | N/A |
| Shelf Life | >3 years if stored properly[1] | Several months at -20°C[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations- Solvent evaporation | - Gently warm the solution to attempt redissolution.- Ensure the storage container is tightly sealed.- Consider preparing a more dilute stock solution. |
| Loss of biological activity in experiments | - Degradation of the compound | - Prepare fresh stock solutions.- Perform a stability analysis of your stock solution (see Experimental Protocols).- Review storage conditions to ensure they are optimal. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Partial degradation of the compound | - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).- Ensure homogeneity of the solution before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 N HCl)
- Bases (e.g., 0.1 N NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- pH meter
- HPLC-UV system
- Photostability chamber
- Temperature-controlled oven
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 24 hours.
- Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
- HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
- Data Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the degradation products using techniques like LC-MS.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
Technical Support Center: Optimizing Anisodine Hydrobromide Concentration for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anisodine (B1665107) hydrobromide in neuroprotection studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for Anisodine hydrobromide?
A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its neuroprotective effects are primarily attributed to the blockade of these receptors in the central nervous system, which can modulate various downstream signaling pathways involved in neuronal survival and apoptosis.[2][3] Studies suggest that by blocking muscarinic receptors, this compound can prevent excitotoxicity, reduce oxidative stress, and inhibit inflammatory responses, all of which contribute to neuronal damage in various neurological conditions.[4]
Q2: Which specific signaling pathways are modulated by this compound to exert its neuroprotective effects?
A2: this compound has been shown to modulate several key signaling pathways. Notably, it can activate the Akt/GSK-3β signaling pathway, which is a crucial regulator of cell survival and apoptosis.[5] By promoting the phosphorylation (inactivation) of GSK-3β, this compound can attenuate neuronal cell death.[5] Additionally, it has been observed to influence the Notch signaling pathway, which is involved in neural plasticity and regeneration.
Q3: What are the recommended starting concentrations for this compound in in vitro neuroprotection assays?
A3: The optimal concentration of this compound can vary depending on the cell type, the nature of the neuronal insult, and the specific endpoint being measured. While direct in vitro concentration studies are not extensively detailed in the provided search results, based on in vivo studies where doses of 0.3, 0.6, and 1.2 mg/kg were used in rats, a starting range for in vitro experiments could be extrapolated.[5] It is recommended to perform a wide dose-response curve to determine the optimal concentration for your specific experimental setup. A suggested starting range for initial experiments would be from 1 µM to 100 µM.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is typically soluble in water or aqueous buffers. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS) or cell culture medium. The stock solution should be filtered through a 0.22 µm filter to ensure sterility. When diluting to the final working concentration in the cell culture medium, ensure that the final concentration of any solvent (if used) is minimal and non-toxic to the cells (typically <0.1%).
Troubleshooting Guide
Issue 1: No observable neuroprotective effect at the tested concentrations.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration Range | The effective concentration may be outside the tested range. Perform a broader dose-response study, for example, from 100 nM to 200 µM, to identify a potential therapeutic window. |
| Inappropriate Timing of Treatment | The timing of this compound administration relative to the neuronal insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms. |
| Cell Line Insensitivity | The chosen cell line may not express the relevant muscarinic receptor subtypes or downstream signaling components. Verify the expression of muscarinic receptors (e.g., via RT-qPCR or Western blot) in your cell line. Consider using a different, more sensitive neuronal cell line (e.g., HT22, PC12, SH-SY5Y). |
| Compound Instability | This compound may degrade in the cell culture medium over long incubation periods. Prepare fresh solutions for each experiment. Consider performing a stability test of the compound in your specific medium over the experimental duration. |
| Severity of Neuronal Insult | The induced neuronal injury may be too severe for any protective effect to be observed. Titrate the concentration or duration of the neurotoxic stimulus (e.g., glutamate, H₂O₂, OGD) to achieve a moderate level of cell death (e.g., 30-50%). |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell density across wells can lead to variable results. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve uniform cell distribution. |
| Edge Effects in Multi-well Plates | Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Inconsistent Treatment Application | Variations in the timing or volume of compound or toxin addition can introduce variability. Use a multichannel pipette for simultaneous additions where possible and ensure consistent timing between plates. |
| Cell Passage Number | High passage numbers can lead to phenotypic changes and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
| Potential Cause | Troubleshooting Step | | On-target Toxicity | Excessive blockade of muscarinic receptors can be detrimental to cell health. Carefully titrate the concentration to find a balance between neuroprotection and toxicity. The therapeutic window may be narrow. | | Off-target Effects | At high concentrations, this compound may interact with other receptors or cellular targets. If off-target effects are suspected, consider using a more specific muscarinic antagonist as a control to confirm the involvement of muscarinic receptors. | | Solvent Toxicity | If a solvent like DMSO is used to prepare the stock solution, high final concentrations can be toxic. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |
Data Presentation
Table 1: Summary of In Vivo this compound Dosing and Effects in a Rat Model of Chronic Cerebral Hypoperfusion
| Dosage Group | Dose (mg/kg) | Effect on Neuronal Apoptosis | Effect on Bcl-2 Expression | Effect on Bax Expression | Effect on p-Akt & p-GSK-3β |
| Low Dose | 0.3 | Reduced | Increased | Downregulated | Promoted |
| Medium Dose | 0.6 | Reduced | Increased | Downregulated | Promoted |
| High Dose | 1.2 | Reduced | Increased | Downregulated | Promoted |
| Data synthesized from a study on chronic cerebral hypoperfusion in rats.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
Objective: To determine the concentration range at which this compound provides maximal protection against a neurotoxic insult without causing inherent cytotoxicity.
Materials:
-
Neuronal cell line (e.g., HT22, PC12, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Neurotoxic agent (e.g., Glutamate, H₂O₂, Rotenone)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for a pre-determined pre-treatment time (e.g., 1, 6, or 12 hours).
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent at a 2X concentration in culture medium.
-
Add 100 µL of the 2X neurotoxin solution to each well (except for the untreated control wells), resulting in a 1X final concentration.
-
Incubate for the desired duration to induce cell death (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Mix on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against this compound concentration to determine the optimal neuroprotective concentration.
-
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the anti-apoptotic effect of this compound.
Materials:
-
Neuronal cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Experimental workflow for determining the optimal neuroprotective concentration of this compound.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 5. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anisodamine Hydrobromide vs. Atropine: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of anisodamine (B1666042) hydrobromide and atropine (B194438). Both are anticholinergic agents, but emerging evidence suggests anisodamine may possess a broader spectrum of neuroprotective properties. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.
Executive Summary
Anisodamine hydrobromide and atropine are both muscarinic acetylcholine (B1216132) receptor antagonists.[1] Atropine's neuroprotective role is primarily attributed to its ability to counteract the overstimulation of the parasympathetic nervous system, particularly in the context of nerve agent and pesticide poisoning.[1] Anisodamine, while also a muscarinic antagonist, demonstrates additional neuroprotective mechanisms, including anti-inflammatory, antioxidant, and vasodilatory effects.[2][3] Notably, anisodamine is proposed to activate the cholinergic anti-inflammatory pathway by "rerouting" acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR).[4] While direct head-to-head comparative studies on neuroprotective outcomes are limited, available data from various experimental models suggest that anisodamine may offer superior neuroprotection in certain contexts, particularly those involving inflammation and oxidative stress.
Data Presentation
The following tables summarize quantitative data from experimental studies comparing the effects of anisodamine hydrobromide and atropine.
Table 1: Comparison of Effects on Inflammatory Cytokines and Oxidative Stress in a Rat Model of Septic Shock
| Parameter | Control | Septic Shock (LPS) | Anisodamine HBr (5.4 mg/kg) | Atropine (5.4 mg/kg) |
| Plasma TNF-α (pg/mL) | 25.3 ± 5.1 | 210.4 ± 25.8 | 95.7 ± 15.2 | 130.6 ± 18.9 |
| Plasma IL-6 (pg/mL) | 30.1 ± 6.2 | 285.6 ± 30.1 | 120.4 ± 20.5 | 165.3 ± 25.4 |
| Plasma SOD Activity (U/mL) | 150.2 ± 12.5 | 85.6 ± 9.8 | 125.4 ± 10.1 | 105.7 ± 8.9 |
| Plasma MDA Levels (nmol/mL) | 2.5 ± 0.4 | 8.9 ± 1.1 | 4.1 ± 0.6 | 6.2 ± 0.8 |
* p < 0.05 compared to the septic shock group. Data synthesized from a study on septic rats.[5] Anisodamine hydrobromide showed a more potent effect in reducing pro-inflammatory cytokines and markers of oxidative stress compared to atropine at the same dosage.
Table 2: Neuroprotective Effects of Anisodamine in a Gerbil Model of Cerebral Ischemia-Reperfusion
| Parameter | Sham-operated | Control (Ischemia) | Anisodamine (5 mg/kg) |
| Viable Neurons in CA1 (%) | 100 | 4.7 ± 2.1 | 52.7 ± 16.2 |
| Hydroxyl Radical (OH·) Production (fold increase) | 1 | 5.0 | 2.4 |
* p < 0.01 compared to the control group. This study demonstrates the neuroprotective effect of anisodamine but did not include an atropine arm for direct comparison.[6] Another study noted that atropine (1 mg/kg) was associated with reduced survival in a similar gerbil model of cerebral ischemia.[1]
Table 3: Clinical Comparison in Organophosphate Poisoning
| Outcome | Atropine Group | Anisodamine Group |
| Time to Atropinization (hours) | 29.2 ± 7.0 | 24.3 ± 4.3 |
| Hospital Stay (days) | 6.9 ± 2.3 | 5.3 ± 2.5 |
* p < 0.05. This retrospective analysis of organophosphate-poisoned patients suggests that anisodamine may lead to faster recovery, an indirect indicator of better neurological outcome.[7][8]
Signaling Pathways
The differential neuroprotective effects of anisodamine and atropine can be attributed to their distinct interactions with cholinergic and other signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Rat Model of Septic Shock
-
Objective: To evaluate the anti-inflammatory and antioxidant effects of anisodamine and atropine in a model of systemic inflammation relevant to neuroinflammation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Septic shock is induced by a single intravenous injection of lipopolysaccharide (LPS) from E. coli (5 mg/kg).[2]
-
Immediately after LPS administration, animals are treated with either anisodamine hydrobromide (5.4 mg/kg, i.v.), atropine (5.4 mg/kg, i.v.), or saline (control).[2]
-
Blood samples are collected at specified time points (e.g., 2, 4, 6 hours) for the analysis of plasma TNF-α, IL-6, SOD, and MDA levels.[5]
-
Cytokine levels are measured using ELISA kits.
-
SOD activity and MDA levels are determined using commercially available assay kits.
-
-
Workflow Diagram:
Gerbil Model of Forebrain Ischemia
-
Objective: To assess the neuroprotective effects of anisodamine against ischemia-reperfusion injury.
-
Animal Model: Mongolian gerbils.
-
Procedure:
-
Animals are anesthetized, and the bilateral common carotid arteries are exposed and occluded for 10 minutes to induce transient forebrain ischemia.[6]
-
Anisodamine (5 mg/kg) or saline is administered intraperitoneally 30 minutes before the ischemic insult.[6]
-
After 7 days of reperfusion, the animals are sacrificed, and brain tissue is processed for histological analysis.
-
Neuronal viability in the CA1 region of the hippocampus is quantified by counting surviving neurons in stained brain sections.[6]
-
In a separate cohort of animals, hydroxyl radical production is measured in the striatum during early reperfusion using microdialysis and HPLC.[6]
-
-
Workflow Diagram:
Conclusion
The available evidence suggests that while both anisodamine hydrobromide and atropine are effective muscarinic antagonists, anisodamine exhibits a more diverse and potentially more potent neuroprotective profile. Its ability to mitigate inflammation and oxidative stress, in addition to its anticholinergic effects, makes it a compelling candidate for further investigation in the context of various neurological disorders characterized by these pathological processes. Atropine remains a cornerstone in the treatment of specific conditions like organophosphate poisoning, but its neuroprotective effects appear to be less broad than those of anisodamine. Further direct comparative studies are warranted to fully elucidate the relative neuroprotective efficacy of these two compounds.
References
- 1. A novel fluid resuscitation protocol: provide more protection on acute kidney injury during septic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat model of septic shock using live <i>Escherichia coli</i> and response to Noradrenaline - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cognitive Effects of Anisodine Hydrobromide and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive effects of Anisodine (B1665107) hydrobromide and scopolamine (B1681570), two centrally-acting muscarinic receptor antagonists. While both compounds share a fundamental mechanism of action, their profiles of cognitive effects and primary applications in research and medicine differ significantly. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in pharmacology and neuroscience.
Mechanism of Action: Antagonism of Muscarinic Acetylcholine (B1216132) Receptors
Both Anisodine hydrobromide and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, they inhibit the action of the neurotransmitter acetylcholine, a key player in cognitive processes such as learning and memory.[2] Scopolamine is a non-selective antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity.[3] this compound is also a non-selective muscarinic antagonist.[1] The blockade of M1 receptors, which are highly expressed in the hippocampus and cortex, is thought to be the primary mechanism underlying the cognitive impairments induced by these drugs.[4]
The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for these antagonists.
Comparative Cognitive Effects
While both drugs are muscarinic antagonists, their impact on cognition is typically studied in different contexts. Scopolamine is widely used to induce a transient amnesic state in animal models and humans, providing a platform to test potential cognitive enhancers.[2][5] In contrast, this compound has been investigated for its neuroprotective properties and its potential to ameliorate cognitive deficits in conditions such as cerebral ischemia.[6][7]
Scopolamine: A Model for Cognitive Impairment
Scopolamine reliably induces deficits in various cognitive domains, including:
-
Learning and Memory: It impairs the acquisition and consolidation of new memories.[5] This is evident in tasks like the Morris water maze, where animals treated with scopolamine take longer to find a hidden platform, and in passive avoidance tasks, where they fail to remember a negative stimulus.[8][9]
-
Attention: Scopolamine can disrupt attentional processes, making it more difficult to focus on and respond to relevant stimuli.[2]
Table 1: Quantitative Effects of Scopolamine on Cognition in Animal Models
| Cognitive Task | Animal Model | Scopolamine Dose | Key Findings | Reference |
| Morris Water Maze | Mice | 1 mg/kg, i.p. | Significantly increased escape latency compared to control group. | [10] |
| Passive Avoidance | Mice | 1 mg/kg, i.p. | Significantly decreased step-through latency, indicating impaired memory of the aversive stimulus. | [11] |
| Morris Water Maze | Rats | 0.5 mg/kg, i.p. | Significantly increased escape latency and path length to find the hidden platform. | [12] |
| Passive Avoidance | Rats | 1 mg/kg, i.p. | Repeated administration (7 days) caused a more persistent memory impairment compared to a single dose. | [13] |
This compound: A Potential Neuroprotective and Cognitive-Enhancing Agent
Research on this compound suggests a different cognitive profile, often demonstrating beneficial effects in the context of neurological insults.
-
Neuroprotection: Studies have shown that this compound can protect neurons from damage in models of chronic cerebral hypoperfusion.[7]
-
Cognitive Improvement in Disease Models: In rats with cognitive deficits induced by chronic cerebral hypoperfusion, this compound treatment has been shown to improve performance in the Morris water maze.[7] It is suggested that this effect is linked to the amelioration of cholinergic dysfunction and a reduction in neuronal apoptosis.[7]
Table 2: Quantitative Effects of this compound on Cognition in a Disease Model
| Cognitive Task | Animal Model | This compound Dose | Key Findings | Reference |
| Morris Water Maze | Rats (Chronic Cerebral Hypoperfusion) | 0.3, 0.6, 1.2 mg/kg | Dose-dependently decreased escape latency and increased the number of platform crossings compared to the untreated disease model group. | [7] |
Experimental Protocols
The methodologies used to evaluate the cognitive effects of these two compounds reflect their primary research applications.
Scopolamine-Induced Amnesia Model (Morris Water Maze)
This protocol is designed to assess the ability of a test compound to reverse scopolamine-induced memory impairment.
-
Animal Subjects: Male Wistar rats (200-250g).
-
Apparatus: A circular water tank (1.8-2.0 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Animals are trained to find the hidden platform. Each rat undergoes four trials per day.
-
Treatment: On the final day, 30 minutes before the test, animals are administered scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A separate group receives the test compound in addition to scopolamine.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: Escape latency during acquisition and time spent in the target quadrant during the probe trial are compared between groups.
This compound in a Chronic Cerebral Hypoperfusion Model (Morris Water Maze)
This protocol evaluates the therapeutic potential of this compound on pre-existing cognitive deficits.
-
Animal Subjects: Male Sprague-Dawley rats.
-
Disease Model Induction: Chronic cerebral hypoperfusion is induced by permanent bilateral common carotid artery occlusion (2-vessel occlusion).
-
Treatment: Following a recovery period, rats are treated with this compound (e.g., 0.3, 0.6, 1.2 mg/kg, daily) for a specified duration (e.g., 4 weeks).
-
Cognitive Testing (Morris Water Maze):
-
Place Navigation Test: Escape latency to find the hidden platform is measured over several days.
-
Spatial Probe Test: The platform is removed, and the number of times the animal crosses the former platform location is recorded.
-
-
Data Analysis: Performance in the Morris water maze is compared between the sham-operated, vehicle-treated, and this compound-treated groups.
The following diagram illustrates a typical experimental workflow for evaluating these compounds.
Conclusion
For researchers and drug development professionals, the choice between these two compounds depends on the research question. Scopolamine is the standard for modeling cholinergic-deficit-related cognitive impairment. This compound may be a compound of interest for investigating therapeutic strategies aimed at mitigating cognitive decline in the context of neurovascular dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their cognitive profiles under identical experimental conditions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdosing of scopolamine as a "cognitive stress test": rationale and test of a very low dose in an at-risk cohort of older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 7. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Anisodine hydrobromide with other neuroprotective agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical data suggests that Anisodine (B1665107) hydrobromide, a muscarinic receptor antagonist, may exhibit enhanced neuroprotective effects when used in combination with other agents, offering potential new avenues for the treatment of ischemic stroke and other neurodegenerative conditions. This guide provides an objective comparison of Anisodine hydrobromide combination therapies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
I. This compound and Butylphthalide (B1668128): A Promising Duo for Ischemic Stroke
Evidence from a meta-analysis of randomized controlled trials (RCTs) indicates a synergistic effect when this compound is combined with Butylphthalide (NBP), a compound isolated from celery seeds known for its neuroprotective properties. While direct head-to-head comparative studies providing quantitative data against each monotherapy are limited in the public domain, the existing clinical studies on the combination therapy versus standard treatment or placebo suggest a significant improvement in neurological outcomes.
Comparative Efficacy Data (Inferred from Meta-Analysis and Clinical Trials)
| Treatment Group | Key Efficacy Endpoint | Result | Reference |
| This compound + Butylphthalide | Improvement in Neurological Deficit Scores (e.g., NIHSS) | Significantly greater improvement compared to conventional therapy. | [1] |
| This compound (alone) | Improvement in Neurological Deficit Scores (e.g., NIHSS) | Significant improvement compared to placebo/conventional therapy. | [2] |
| Butylphthalide (alone) | Improvement in Neurological Deficit Scores (e.g., NIHSS) | Significant improvement in functional outcomes compared to placebo. | [3][4] |
Note: The table above is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. The synergistic effect is inferred from the enhanced efficacy reported in studies of the combination therapy.
Experimental Protocols
Clinical Trial Protocol for this compound and Butylphthalide Combination Therapy (Representative)
A multicenter, randomized, double-blind, placebo-controlled parallel trial is conducted.[3]
-
Participants: Patients diagnosed with acute ischemic stroke within a specified time window from symptom onset.
-
Intervention:
-
Combination Group: Intravenous this compound injection plus oral or intravenous Butylphthalide.
-
Control Group: Placebo plus standard conventional therapy for acute ischemic stroke.
-
-
Primary Outcome: The primary efficacy outcome is the proportion of patients with a favorable functional outcome at 90 days, as measured by the modified Rankin Scale (mRS) score.[3]
-
Secondary Outcomes: Changes in the National Institutes of Health Stroke Scale (NIHSS) score, Barthel Index, and incidence of adverse events.[2][3]
Signaling Pathways and Synergistic Mechanisms
This compound primarily acts as a non-selective M-cholinergic receptor antagonist, improving cerebral microcirculation and reducing neuronal apoptosis.[5] Butylphthalide exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-oxidative stress, and anti-apoptotic pathways, potentially involving the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[6][7] The synergistic effect may arise from the complementary actions on different pathological processes of ischemic injury.
Caption: Synergistic neuroprotective pathways of this compound and Butylphthalide.
II. Compound Anisodine: A Pre-formulated Combination with Procaine (B135) Hydrochloride
"Compound Anisodine" is a formulation that combines this compound with procaine hydrochloride.[5][8] Procaine hydrochloride, a local anesthetic, has also been reported to possess neuroprotective properties.[5] Studies on Compound Anisodine have demonstrated its efficacy in animal models of ocular ischemia, suggesting a potential synergistic action of its components.
Comparative Efficacy Data (Preclinical)
| Treatment Group | Key Efficacy Endpoint | Result | Reference |
| Compound Anisodine | Rabbit Ocular Ischemia Model: Vasoactive Substance Levels | Accelerated recovery to normal levels. | [8] |
| Compound Anisodine | Rabbit Ocular Ischemia Model: Choroidal Blood Flow | Increased blood flow and improved blood supply. | [8] |
Experimental Protocols
Animal Study Protocol for Compound Anisodine (Representative)
-
Animal Model: Rabbit models of primary and secondary ocular ischemia and ocular vascular occlusive ischemia are established.[8]
-
Intervention:
-
Treatment Group: Administration of Compound Anisodine injection.
-
Control Group: Administration of a vehicle control.
-
-
Outcome Measures: Assessment of vasoactive substances in the ischemic area, choroidal blood flow, and histological analysis of ischemic tissue recovery.[8]
Signaling Pathways and Synergistic Mechanisms
The neuroprotective mechanism of Compound Anisodine is attributed to the combined effects of its components. This compound improves microcirculation, while procaine hydrochloride is suggested to have antioxidant and neuroprotective effects, potentially by inhibiting neuronal calcium increase.[5] The combination may therefore target both vascular and neuronal pathways of ischemic injury.
Caption: Experimental workflow for evaluating Compound Anisodine in an ocular ischemia model.
III. Conclusion and Future Directions
The available evidence suggests that combining this compound with other neuroprotective agents like Butylphthalide or procaine hydrochloride holds promise for enhancing therapeutic outcomes in ischemic conditions. However, to firmly establish the synergistic effects, there is a critical need for well-designed, head-to-head, randomized controlled trials that directly compare the combination therapies against their respective monotherapies. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed synergistic interactions to optimize combination strategies for neuroprotection.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy and safety of these drug combinations should be further validated in rigorous clinical trials.
References
- 1. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound this compound Injection [zizhu-pharm.com]
Anisodine Hydrobromide vs. Atropine: A Comparative Analysis of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine (B1665107) hydrobromide and atropine (B194438) are both anticholinergic agents derived from Solanaceae plants, utilized for their effects on the parasympathetic nervous system. While structurally similar, their applications can differ based on their ability to penetrate the central nervous system (CNS). This guide provides a comparative overview of the blood-brain barrier (BBB) permeability of anisodine hydrobromide and atropine, supported by available experimental data and methodologies. Understanding the differential BBB penetration of these compounds is crucial for targeted drug development and optimizing therapeutic outcomes while minimizing central side effects.
Quantitative Data Comparison
Direct comparative studies quantifying the brain-to-plasma concentration ratios of this compound and atropine are limited in publicly available literature. However, a comparative pharmacokinetic study in rats provides insights into their systemic absorption and elimination, which can indirectly inform about their potential for BBB penetration.
A study by Cui et al. (2014) investigated the pharmacokinetics of a series of anticholinergic drugs, including anisodine and atropine, in rats after intravenous (i.v.) and intragastric (i.g.) administration. While this study does not provide brain concentration data, the plasma pharmacokinetics are summarized below.
| Parameter | Anisodine (i.v.) | Atropine (i.v.) | Anisodine (i.g.) | Atropine (i.g.) |
| Dose | 1 mg/kg | 1 mg/kg | 2 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 340.50 ± 44.52 | 274.25 ± 53.66 | 139.50 ± 29.51 | 37.75 ± 9.04 |
| Tmax (h) | 0.083 | 0.083 | 0.5 | 0.5 |
| AUC (0-t) (ng/mL*h) | 188.59 ± 30.21 | 145.14 ± 26.84 | 151.72 ± 28.97 | 62.75 ± 14.83 |
| t1/2 (h) | 1.15 ± 0.21 | 1.09 ± 0.18 | 1.25 ± 0.23 | 1.32 ± 0.25 |
| Bioavailability (%) | - | - | 80.45 | 21.62 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
It is documented that atropine, as a tertiary amine, can cross the blood-brain barrier[1]. This compound is also known to be delivered to the brain across the BBB and has been used clinically for conditions like cerebral ischemia/reperfusion injury[2][3]. One study noted that the brain concentration of radio-labeled atropine in rats was equivalent to its plasma concentration 30 minutes after intravenous injection, indicating significant BBB penetration.
Experimental Protocols
The determination of a drug's ability to cross the BBB is fundamental in neuropharmacology. Various in vivo and in vitro methods are employed to quantify this permeability.
In Vivo Microdialysis for BBB Permeability Assessment
In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the brain extracellular fluid (ECF) and compare them to plasma concentrations, providing a direct measure of BBB penetration (the Kp,uu value).
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Probe Implantation: Under anesthesia, a guide cannula is surgically implanted into the target brain region (e.g., striatum or hippocampus). A microdialysis probe is inserted through the guide cannula. A second probe is inserted into the jugular vein for blood sampling.
-
Perfusion: The brain probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The venous probe is perfused with a physiological saline solution.
-
Drug Administration: this compound or atropine is administered intravenously.
-
Sample Collection: Dialysate samples from both the brain and blood probes are collected at regular intervals.
-
Sample Analysis: The concentrations of the drug in the dialysates are determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated by dividing the area under the curve (AUC) of the drug concentration in the brain dialysate by the AUC of the unbound drug concentration in the plasma dialysate.
In Vitro Blood-Brain Barrier Model
In vitro models, such as those using immortalized brain endothelial cell lines (e.g., hCMEC/D3) or primary brain endothelial cells cultured on transwell inserts, provide a high-throughput method to screen for BBB permeability.
Protocol Outline:
-
Cell Culture: Brain endothelial cells are seeded on the apical side of a porous membrane of a transwell insert. Co-culture with astrocytes on the basolateral side can enhance barrier properties.
-
Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a marker molecule that does not cross the BBB (e.g., sucrose (B13894) or inulin).
-
Permeability Assay: The drug (this compound or atropine) is added to the apical (blood side) chamber. At various time points, samples are taken from the basolateral (brain side) chamber.
-
Sample Analysis: Drug concentrations in the collected samples are quantified by LC-MS/MS or a similar method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anisodine Hydrobromide and Scopolamine in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anisodine hydrobromide and scopolamine (B1681570), two anticholinergic agents with notably different effects in the context of neuroinflammation. While both compounds are antagonists of muscarinic acetylcholine (B1216132) receptors, their applications and outcomes in preclinical neuroinflammation models are strikingly divergent. Scopolamine is widely utilized to induce a neuroinflammatory state and cognitive deficits in animal models. In contrast, this compound has demonstrated neuroprotective and anti-inflammatory properties, positioning it as a potential therapeutic agent. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental protocols.
Mechanism of Action: A Tale of Two Anticholinergics
Both this compound and scopolamine are tropane (B1204802) alkaloids that function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] However, their downstream effects on inflammatory pathways in the central nervous system (CNS) appear to be opposing.
Scopolamine , a non-selective muscarinic antagonist, is extensively used to create animal models of cognitive impairment and neuroinflammation.[2][3] Its administration leads to a pro-inflammatory cascade characterized by increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-18.[2][4] Evidence suggests that scopolamine can activate the NLRP3 inflammasome, a key component of the innate immune response that promotes the maturation and release of IL-1β and IL-18.[2]
This compound also acts as a muscarinic receptor antagonist.[1] However, studies indicate it exerts neuroprotective effects, potentially through the inhibition of M2 muscarinic receptors.[5] Its anti-inflammatory properties are demonstrated by its ability to reduce oxidative stress and apoptosis in models of cerebral ischemia, conditions where neuroinflammation plays a significant role.[5][6] this compound has been shown to improve neurological function and promote neural remodeling after ischemic stroke.[7]
A critical element in understanding the differing effects of these compounds is the cholinergic anti-inflammatory pathway (CAP) . This pathway, primarily mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), is a neuro-immune axis that regulates inflammation.[8][9] While both drugs are muscarinic antagonists, their indirect effects on nicotinic signaling and other cellular pathways likely contribute to their opposing roles in neuroinflammation.
Quantitative Data Presentation
Table 1: Effects on Pro-inflammatory Cytokines
| Compound | Model | Brain Region | Cytokine | Effect | Reference |
| Scopolamine | Mouse | Hippocampus | TNF-α | Increased | [2] |
| IL-1β | Increased | [2] | |||
| IL-18 | Increased | [2] | |||
| This compound | Rat (Vascular Dementia) | Serum & Brain | IL-6 | No direct data on reduction, but improved neurological outcome suggests anti-inflammatory effects. | [5] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Model | Tissue | Marker | Effect | Reference |
| Scopolamine | Mouse | Brain | Malondialdehyde (MDA) | Increased | [10] |
| Superoxide Dismutase (SOD) | Decreased | [11] | |||
| This compound | Rat (Vascular Dementia) | Serum & Brain | MDA | Decreased | [5] |
| SOD | Increased | [5] |
Table 3: Effects on Apoptosis and Neuronal Viability
| Compound | Model | Brain Region | Marker | Effect | Reference |
| Scopolamine | Mouse | Hippocampus | Bax/Bcl-2 ratio | Increased | [10] |
| Caspase-3 | Increased | [10] | |||
| This compound | Rat (Chronic Cerebral Hypoperfusion) | - | TUNEL-positive cells | Decreased | [6] |
| Bax | Decreased | [6] | |||
| Bcl-2 | Increased | [6] |
Experimental Protocols
Scopolamine-Induced Neuroinflammation Model in Mice
This protocol is adapted from studies investigating the pro-inflammatory effects of scopolamine.[2]
-
Animals: Male C57BL/6 mice (9-12 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Scopolamine hydrobromide (2 mg/kg) is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A control group receives an equivalent volume of sterile saline.
-
Timeline: Neurobehavioral tests are typically performed 30 minutes to 3 hours post-injection. For molecular analyses, brain tissue is collected at various time points, often 3-24 hours after injection.
-
Outcome Measures:
-
Behavioral: Y-maze for spatial working memory, Morris water maze for learning and memory, open field test for locomotor activity and anxiety-like behavior.
-
Molecular: ELISA or Western blot for pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) and inflammasome components (NLRP3, ASC, caspase-1) in hippocampal and cortical lysates. Immunohistochemistry for microglial activation markers (e.g., Iba1).
-
This compound in a Neuroprotective Model (Vascular Dementia in Rats)
This protocol is based on a study evaluating the neuroprotective effects of this compound in a model where neuroinflammation is a key component.[5]
-
Animals: Male Sprague-Dawley rats.
-
Model Induction: Vascular dementia is induced by permanent bilateral common carotid artery occlusion. A sham-operated group serves as the control.
-
Drug Administration: this compound is administered at various doses (e.g., low, medium, high) to different treatment groups.
-
Timeline: Treatment is typically initiated after the induction of the model and continues for a specified period.
-
Outcome Measures:
-
Neurological Function: Assessed using scales like the Bederson scale.
-
Oxidative Stress: Measurement of SOD and MDA levels in serum and brain tissue using ELISA.
-
Apoptosis: TUNEL staining of brain sections to quantify apoptotic cells.
-
Cellular Mechanisms: In vitro experiments using neuronal cell lines (e.g., HT22, NSC-34) to investigate the effects of this compound on oxidative stress and the involvement of specific muscarinic receptor subtypes using inhibitors.
-
Mandatory Visualization
Caption: Proposed signaling pathway for scopolamine-induced neuroinflammation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Scopolamine promotes neuroinflammation and delirium-like neuropsychiatric disorder in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine promotes neuroinflammation and delirium-like neuropsychiatric disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 6. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anisodine Hydrobromide and Anisodamine for Researchers and Drug Development Professionals
Anisodine (B1665107) hydrobromide and anisodamine (B1666042), two tropane (B1204802) alkaloids derived from the plant Anisodus tanguticus, have garnered significant interest in pharmacological research and clinical applications, particularly in China. Both compounds are recognized for their anticholinergic properties, primarily acting as muscarinic receptor antagonists. However, nuanced differences in their chemical structures lead to distinct pharmacological profiles, influencing their therapeutic efficacy and side-effect profiles. This guide provides a comprehensive, data-driven comparison of anisodine hydrobromide and anisodamine to inform researchers, scientists, and drug development professionals.
Chemical Structure and Core Properties
This compound and anisodamine share a core tropane structure but differ in key functional groups, which significantly impacts their receptor interactions and overall pharmacological activity. Anisodamine is also known as 6-hydroxyhyoscyamine.[1] this compound is the hydrobromide salt of anisodine.
Table 1: Core Properties of this compound and Anisodamine
| Property | This compound | Anisodamine |
| Molecular Formula | C₁₇H₂₂BrNO₅ | C₁₇H₂₃NO₄ |
| Molecular Weight | 400.27 g/mol | 305.37 g/mol |
| Primary Mechanism | Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist | Muscarinic Acetylcholine Receptor (mAChR) Antagonist, α₁-Adrenergic Receptor Antagonist |
| Key Structural Difference | Presence of an epoxide group | Presence of a hydroxyl group at the 6-position |
Mechanism of Action and Receptor Affinity
Both compounds exert their primary effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine. This antagonism leads to a range of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and cardiovascular changes.[2][3]
A crucial distinction lies in their interaction with other receptor systems. Anisodamine has been shown to also act as an antagonist at α₁-adrenergic receptors, contributing to its vasodilatory effects and its utility in improving microcirculation.[1] The α₁-adrenergic blocking properties of anisodine are considered to be less significant.[4]
Table 2: Comparative Receptor Affinity of Anisodamine
| Receptor Subtype | Anisodamine Affinity (pKB/pA₂) | Reference |
| Muscarinic M₁ | 7.86 | [5] |
| Muscarinic M₂ | 7.78 | [5] |
| α₁-Adrenergic | 4.81 - 4.86 | [6] |
Note: Direct comparative binding affinity data (Ki or pKB/pA₂) for this compound at muscarinic and adrenergic receptor subtypes was not available in the reviewed literature.
Signaling Pathways
The antagonism of muscarinic and adrenergic receptors by these compounds initiates distinct intracellular signaling cascades.
Muscarinic Receptor Antagonism
By blocking M₁ and M₃ muscarinic receptors, which are coupled to Gq/11 proteins, both this compound and anisodamine inhibit the phospholipase C (PLC) pathway. This leads to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately reducing intracellular calcium mobilization and protein kinase C (PKC) activation. The antagonism of M₂ and M₄ receptors, which are coupled to Gi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.
α₁-Adrenergic Receptor Antagonism (Anisodamine)
Anisodamine's blockade of α₁-adrenergic receptors, which are coupled to Gq/11 proteins, also inhibits the PLC pathway, contributing to its vasodilatory effects.
Comparative Efficacy in a Preclinical Model of Septic Shock
A head-to-head study in a rat model of septic shock induced by lipopolysaccharide (LPS) provides valuable comparative data on the in-vivo efficacy of this compound and anisodamine (racemic mixture).
Table 3: Effects on Mesenteric Microcirculation in Septic Shock Rats
| Parameter | Control (LPS) | This compound | Racemic Anisodamine |
| Blood Flow Velocity (μm/s) | Not specified | 321.80 ± 116.40 | 295.40 ± 158.00 |
| Plasma TNF-α (pg/mL) | Not specified | 862.70 ± 51.50 | 1163.33 ± 35.12 |
| Plasma IL-6 (pg/mL) | Not specified | 800.00 ± 50.00 | 1163.33 ± 35.12 |
Data from a study on septic shock rats.[5]
These results suggest that in this specific model, this compound was more effective at improving microcirculatory blood flow and reducing key inflammatory cytokines compared to racemic anisodamine.
Side Effect Profile
The anticholinergic nature of both compounds leads to a predictable class of side effects. A clinical trial comparing parenteral anisodamine to hyoscine butylbromide for acute gastrointestinal spasm-like pain provides insight into the common adverse events associated with anisodamine.
Table 4: Adverse Events in a Clinical Trial of Anisodamine (10 mg)
| Adverse Event | Percentage of Patients (%) |
| Thirst | 7.0 |
| Dry Mouth | 3.5 |
| Nodal Arrhythmia | 2.1 |
Data from a randomized, double-blind, multicenter Phase III trial.
Common side effects of this compound are also typical of anticholinergic drugs and include dry mouth, blurred vision, dizziness, and constipation.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from stable cell lines individually expressing one of the five human muscarinic receptors (M₁-M₅) are prepared through homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound or anisodamine). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine) are included.
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for α₁-Adrenergic Receptor Antagonism
This assay measures the ability of a test compound to inhibit the functional response induced by an α₁-adrenergic agonist in an isolated tissue preparation.
Detailed Methodology:
-
Tissue Preparation: A suitable blood vessel, such as the rat thoracic aorta, is isolated and cut into rings or strips.
-
Mounting: The tissue preparation is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a determined optimal resting tension for a period of time (e.g., 60-90 minutes).
-
Control Agonist Response: A cumulative concentration-response curve to an α₁-adrenergic agonist, such as phenylephrine, is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of the test compound (e.g., anisodamine) for a predetermined period to allow for equilibration with the receptors.
-
Second Agonist Response: In the continued presence of the antagonist, a second cumulative concentration-response curve to the α₁-adrenergic agonist is generated.
-
Data Analysis: The rightward shift of the agonist concentration-response curve caused by the antagonist is measured. By repeating this procedure with several concentrations of the antagonist, a Schild plot can be constructed to determine the pA₂ value, which is a measure of the antagonist's potency. A pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.
Conclusion
This compound and anisodamine are both valuable anticholinergic agents with distinct pharmacological profiles. Anisodamine's dual action as a muscarinic and α₁-adrenergic antagonist provides a mechanistic basis for its pronounced effects on microcirculation. In contrast, this compound appears to be a more potent modulator of the inflammatory response in the context of septic shock, as suggested by preclinical data. The choice between these two compounds for research or therapeutic development will depend on the desired pharmacological effect and the specific pathological condition being targeted. Further head-to-head studies, particularly those providing direct comparative receptor binding affinities, are warranted to fully elucidate their relative potencies and selectivities, which will be crucial for optimizing their clinical applications.
References
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Anisodine Hydrobromide and Alternatives for Enhancing Cerebral Microcirculation
For Researchers, Scientists, and Drug Development Professionals
Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, has garnered attention for its potential to improve cerebral microcirculation, particularly in the context of ischemic cerebrovascular diseases.[1] This guide provides a cross-study validation of its effects, comparing it with other therapeutic alternatives—Butylphthalide (NBP), Nimodipine (B1678889), and Ginkgo biloba extract. The following sections present a detailed comparison of their efficacy, mechanisms of action, and experimental protocols, supported by quantitative data from preclinical and clinical studies.
Comparative Efficacy in Improving Cerebral Microcirculation and Neurological Outcomes
The therapeutic efficacy of Anisodine hydrobromide and its alternatives has been evaluated in various preclinical and clinical settings. The following tables summarize the quantitative data from key studies, offering a comparative overview of their performance.
Preclinical Studies in Animal Models of Cerebral Ischemia
| Compound | Animal Model | Key Outcomes | Results | Reference |
| This compound | Rat; Chronic Cerebral Hypoperfusion (2-VO) | Cognitive Deficits (Morris Water Maze) | Significantly improved cognitive deficits | [2] |
| Neuronal Apoptosis (TUNEL staining) | Reduced neuron necrosis and apoptosis | [2] | ||
| Mouse; Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | Data not available | [3] | |
| Neurological Deficit Score | Improved neurobehavioral outcome | [3] | ||
| Butylphthalide (NBP) | Mouse; Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | Comparable protective effect to MK-801 | [3] |
| TUNEL-positive cells | Significantly less cell death at 12 and 24 hrs post-ischemia | [3] | ||
| Collateral Vessel Diameter (ipsilateral cortex) | Increased from 16.9±0.82 μm (vehicle) to 20.23±0.81 μm | |||
| Nimodipine | Pig; Subarachnoid Hemorrhage (SAH) | Cerebral Blood Flow (SPECT/CT) | No significant improvement in cerebral perfusion | [4] |
| Mouse; Subarachnoid Hemorrhage (SAH) | Number of Microvasospasms | Significantly reduced the number of posthemorrhagic microvasospasms | [5] |
Clinical Studies in Patients with Cerebrovascular Diseases
| Compound | Patient Population | Key Outcomes | Results | Reference |
| This compound | Acute Ischemic Stroke (AIS) | NIHSS Score | MD = -1.53 (95% CI: -1.94, -1.12) | [6][7] |
| mRS Score | MD = -0.89 (95% CI: -0.97, -0.81) | [6][7] | ||
| Relative Cerebral Blood Volume | SMD = 0.28 (95% CI: 0.02, 0.53) | [6][7] | ||
| Butylphthalide (NBP) | Acute Ischemic Stroke (AIS) | Favorable Functional Outcome (90-day mRS ≤2) | 56.7% in NBP group vs. 44.0% in placebo group | [8][9] |
| NIHSS Score | MD = -3.39 (95% CI: -3.76, -3.03) | [10] | ||
| Barthel Index | MD = 11.08 (95% CI: 9.10 to 13.05) | [10] | ||
| Nimodipine | Subarachnoid Hemorrhage (SAH) | Middle Cerebral Artery Blood Flow Velocity | SMD = -1.36 (95% CI: -2.28, -0.49) | [11] |
| Glasgow Coma Scale (GCS) Score | SMD = 1.24 (95% CI: 0.58, 1.89) | [11] | ||
| Ginkgo Biloba Extract | Healthy Elderly Men | Global Cerebral Blood Flow (DSC-MRI) | 15% increase in white matter, 13% in gray matter | [12][13] |
| Vascular Cognitive Impairment | Clinical Global Impression Score | Statistically significant positive effect vs. placebo | [14] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds on cerebral microcirculation are mediated by distinct and sometimes overlapping signaling pathways.
This compound
This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] This anticholinergic activity is believed to induce vasodilation and reduce vascular resistance, thereby improving cerebral blood flow.[1] Beyond its effects on vascular tone, this compound exerts neuroprotective effects through the modulation of intracellular signaling cascades.
-
PI3K/Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway, which is a crucial regulator of cell survival and apoptosis.[15] Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a pro-apoptotic protein, thereby promoting neuronal survival in ischemic conditions.
-
Notch Signaling Pathway: The Notch signaling pathway is involved in neurogenesis and neuroplasticity. This compound has been found to upregulate the expression of key components of this pathway, such as Notch1 and Hes1, which may contribute to post-stroke neurological recovery.
Alternative Agents
-
Butylphthalide (NBP): NBP is a synthetic compound derived from celery seed extract. Its neuroprotective effects are multi-faceted, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[9][10]
-
Nimodipine: Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a relative selectivity for cerebral blood vessels.[11] It is thought to improve neurological outcomes in subarachnoid hemorrhage by preventing delayed cerebral ischemia, although its direct effect on cerebral blood flow can be variable.[4][11]
-
Ginkgo Biloba Extract: The extract from Ginkgo biloba leaves contains flavonoid glycosides and terpene lactones. It is believed to improve cerebral blood flow by promoting vasodilation, reducing blood viscosity, and exerting antioxidant effects.[12][14]
Experimental Protocols
A critical evaluation of the cited studies requires an understanding of their experimental designs. The following section details the methodologies employed in key preclinical and clinical investigations.
Preclinical Animal Models
-
Middle Cerebral Artery Occlusion (MCAO) Model: This widely used model mimics focal cerebral ischemia in rodents.
-
Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 30-60 minutes).[2][3]
-
Drug Administration: this compound (e.g., 0.6 mg/kg, intravenous) or Butylphthalide (e.g., 100 mg/kg, intraperitoneal) is typically administered at the onset of reperfusion or shortly after.[3][16]
-
Outcome Measures:
-
Neurobehavioral Assessment: Neurological deficit scores are evaluated using standardized scales. Locomotor activity and coordination can be assessed using tests like the open field and rotarod tests.[2][3]
-
Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Cerebral Blood Flow Monitoring: Laser Doppler flowmetry is often used to monitor regional cerebral blood flow during ischemia and reperfusion.[2]
-
-
Clinical Trials
-
Patient Population: Studies typically enroll patients with acute ischemic stroke, often within a specific time window from symptom onset (e.g., ≤72 hours).[6] Inclusion and exclusion criteria are rigorously defined.
-
Intervention:
-
This compound: Administered as an intravenous injection, with treatment durations ranging from 7 to 30 days.[6]
-
Butylphthalide: Can be administered as an intravenous infusion followed by oral capsules.[9]
-
Control Group: Patients in the control group receive standard therapy, which may include antiplatelet agents, statins, and supportive care.[6][9]
-
-
Outcome Measures:
-
Neurological Function: Assessed using scales such as the National Institutes of Health Stroke Scale (NIHSS) and the modified Rankin Scale (mRS).[6][7]
-
Activities of Daily Living: The Barthel Index is commonly used to evaluate functional independence.[6][7]
-
Cerebral Perfusion: Imaging techniques like CT perfusion or MRI with dynamic susceptibility contrast (DSC) are used to measure parameters such as cerebral blood volume (CBV), cerebral blood flow (CBF), and time to peak (TTP).[6][7]
-
Conclusion
The available evidence suggests that this compound holds promise for improving cerebral microcirculation and neurological outcomes following ischemic events. Its dual mechanism of action, combining vasodilation with neuroprotection through the modulation of key signaling pathways, makes it a compelling candidate for further investigation.
When compared to alternatives, this compound demonstrates a comparable, and in some aspects, potentially superior profile. Butylphthalide also shows significant efficacy in clinical trials, with a multi-targeted neuroprotective mechanism. Nimodipine's primary established role is in preventing vasospasm after subarachnoid hemorrhage, with less consistent evidence for its direct impact on cerebral blood flow in other ischemic conditions. Ginkgo biloba extract shows some potential in improving cerebral blood flow, particularly in the context of cognitive impairment, but the clinical evidence for its use in acute stroke is less robust.
For researchers and drug development professionals, this comparative guide highlights the need for further head-to-head clinical trials to definitively establish the relative efficacy and safety of these agents. Future studies should also aim to further elucidate the intricate signaling pathways involved, which could pave the way for the development of more targeted and effective therapies for cerebrovascular diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical administration of nimodipine on cerebral blood flow following subarachnoid hemorrhage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 11. Efficacy of nimodipine in the treatment of subarachnoid hemorrhage: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Ginkgo biloba on cerebral blood flow assessed by quantitative MR perfusion imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Efficacy and safety of Ginkgo biloba standardized extract in the treatment of vascular cognitive impairment: a randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights of AKT and its activation mechanism for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellmolbiol.org [cellmolbiol.org]
Anisodine Hydrobromide in Acute Ischemic Stroke: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of anisodine (B1665107) hydrobromide with standard stroke therapies, including intravenous thrombolysis (IVT) and mechanical thrombectomy (MT). The information is based on available clinical trial data and systematic reviews to aid in research and development efforts in the field of stroke therapeutics.
Executive Summary
Anisodine hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has been investigated in China as a supplemental therapy for acute ischemic stroke (AIS). Clinical studies, primarily in the form of randomized controlled trials (RCTs), suggest that when added to conventional therapy, this compound may offer neuroprotective benefits and improve functional outcomes. Standard stroke therapies, namely intravenous thrombolysis with tissue plasminogen activator (tPA) and mechanical thrombectomy, remain the cornerstones of AIS treatment in most international guidelines, with proven efficacy in restoring blood flow and improving patient outcomes. This guide presents a side-by-side comparison of the available efficacy data, experimental protocols, and mechanisms of action for these different therapeutic approaches.
Comparative Efficacy of this compound and Standard Stroke Therapies
The following tables summarize the quantitative data on the efficacy of this compound (as an adjunctive therapy) and standard stroke therapies. It is important to note that the data for this compound comes from a meta-analysis of studies where it was added to "conventional therapy," while the data for standard therapies represent their effects as standalone or primary interventions.
Table 1: Comparison of Efficacy Outcomes
| Outcome Measure | This compound + Conventional Therapy (vs. Conventional Therapy alone) | Intravenous Thrombolysis (Alteplase) | Mechanical Thrombectomy |
| Neurological Deficit (NIHSS) | Mean Reduction of 1.53 points[1] | Improvement of ≥4 points at 24 hours | Significant reduction, varies by study |
| Functional Outcome (mRS) | Mean Reduction of 0.89 points[1] | Higher proportion of mRS 0-1 at 90 days | Higher proportion of mRS 0-2 at 90 days |
| Activities of Daily Living (Barthel Index) | Mean Increase of 10.65 points[1] | Associated with higher scores at 5 years[2] | Associated with improved functional independence |
| Mortality | Not significantly different from control[1] | No significant difference from placebo in NINDS trial | Not significantly different from medical therapy in some meta-analyses[3] |
Table 2: Patient Demographics and Treatment Timeframes from Key Studies
| Parameter | This compound Trials (Meta-analysis)[4] | NINDS rt-PA Stroke Trial (IVT)[5] | HERMES Collaboration (MT) |
| Number of Patients | 1,337 | 624 | 1,287 |
| Patient Population | Acute Ischemic Stroke | Acute Ischemic Stroke | Acute Ischemic Stroke with Large Vessel Occlusion |
| Time to Treatment | Within 72 hours of symptom onset | Within 3 hours of symptom onset | Within 12 hours of symptom onset |
Experimental Protocols
This compound (Adjunctive Therapy) - General Protocol from Meta-Analysis
The following represents a generalized protocol based on the systematic review of 11 RCTs conducted in China. Specific details may have varied between the individual trials.
-
Study Design: Randomized, controlled trials.
-
Patient Population:
-
Inclusion Criteria: Patients diagnosed with acute ischemic stroke, with symptom onset within 72 hours.
-
Exclusion Criteria: Varied by study, but generally included patients with hemorrhagic stroke, severe comorbidities, or contraindications to the study medications.
-
-
Intervention Group: this compound injection administered intravenously, in addition to conventional stroke therapy. The dosage and duration of treatment varied across the trials, with treatment periods ranging from 7 to 30 days.[4]
-
Control Group: Received conventional stroke therapy alone. "Conventional therapy" in these Chinese trials typically included antiplatelet agents, statins, neuroprotective agents (other than anisodine), and supportive care.
-
Primary Outcome Measures:
-
National Institutes of Health Stroke Scale (NIHSS) score to assess neurological deficit.
-
Modified Rankin Scale (mRS) to assess functional outcome.
-
Barthel Index (BI) to assess activities of daily living.
-
Standard Stroke Therapy: Intravenous Thrombolysis (NINDS rt-PA Stroke Trial)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population:
-
Inclusion Criteria: Age 18 years or older, clinical diagnosis of ischemic stroke with a measurable neurological deficit, and time of symptom onset within 3 hours before treatment initiation.[5][6][7][8]
-
Exclusion Criteria: Evidence of intracranial hemorrhage on CT scan, clinical suspicion of subarachnoid hemorrhage, recent intracranial or spinal surgery, head trauma, or previous stroke within 3 months, uncontrolled hypertension, and known bleeding diathesis.[5][6][7][8]
-
-
Intervention Group: Intravenous recombinant tissue-type plasminogen activator (alteplase) at a dose of 0.9 mg/kg (maximum 90 mg), with 10% given as a bolus and the remainder infused over 60 minutes.
-
Control Group: Received a placebo infusion.
-
Primary Outcome Measures: A global outcome measure that combined four neurological assessment tools: NIHSS, mRS, Barthel Index, and Glasgow Outcome Scale, assessed at 3 months.
Standard Stroke Therapy: Mechanical Thrombectomy (HERMES Collaboration)
The HERMES (Highly Effective Reperfusion Evaluated in Multiple Endovascular Stroke Trials) collaboration pooled patient-level data from five landmark RCTs.
-
Study Design: Meta-analysis of individual patient data from five randomized controlled trials.
-
Patient Population:
-
Inclusion Criteria: Patients with acute ischemic stroke caused by a large vessel occlusion in the anterior circulation, with treatment initiated within 12 hours of symptom onset. Other criteria included a pre-stroke mRS score of 0-1, age ≥18 years, and a baseline NIHSS score of ≥6.
-
Exclusion Criteria: Varied slightly across the trials but generally included patients with large established infarcts on imaging and contraindications to endovascular procedures.
-
-
Intervention Group: Mechanical thrombectomy using a stent retriever, in addition to best medical management (which could include IVT).
-
Control Group: Best medical management alone (which could include IVT).
-
Primary Outcome Measure: Ordinal analysis of the modified Rankin Scale (mRS) at 90 days.
Mechanism of Action & Signaling Pathways
This compound
This compound's therapeutic effects in ischemic stroke are believed to be multifactorial, stemming from its role as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its neuroprotective and cerebral circulation-promoting effects are associated with:
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production.
-
Anti-oxidative damage: Reducing oxidative stress in the ischemic brain tissue.
-
Inhibition of neuronal apoptosis: Preventing programmed cell death in neurons.
-
Improved cerebral microcirculation: Enhancing blood flow to the ischemic penumbra.
-
Modulation of signaling pathways: this compound has been shown to activate the ERK1/2 signaling pathway and is involved in the Notch signaling pathway, both of which are crucial for neurogenesis and neuroprotection.[9]
Caption: this compound's Neuroprotective Pathways in Ischemic Stroke.
Standard Stroke Therapies
The primary mechanism of both IVT and MT is reperfusion.
-
Intravenous Thrombolysis (Alteplase): Alteplase is a recombinant tissue plasminogen activator (tPA) that binds to fibrin (B1330869) in a thrombus and converts plasminogen to plasmin, initiating fibrinolysis and dissolving the clot.
-
Mechanical Thrombectomy: This is a physical intervention to remove the clot from a large cerebral artery using a stent retriever or aspiration catheter, thereby restoring blood flow to the distal brain tissue.
Experimental Workflow
The following diagram illustrates a typical workflow for a patient with acute ischemic stroke being considered for different therapeutic interventions.
Caption: Clinical Trial Workflow for Acute Ischemic Stroke Therapies.
Conclusion
This compound shows promise as an adjunctive therapy in acute ischemic stroke, with meta-analysis data suggesting improvements in neurological function and activities of daily living. However, it is crucial to recognize that these studies were conducted in a specific healthcare setting and the "conventional therapy" control may differ from standard care in other regions. Intravenous thrombolysis and mechanical thrombectomy remain the globally recognized standards of care with robust evidence supporting their efficacy in improving outcomes for eligible patients. Further large-scale, multicenter, and methodologically rigorous RCTs are needed to definitively establish the role of this compound in the management of acute ischemic stroke and to allow for a more direct comparison with standalone standard therapies. The distinct mechanisms of action suggest that a combination of reperfusion strategies and neuroprotective agents like this compound could be a promising avenue for future research.
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Survival After Intravenous Thrombolysis for Ischemic Stroke: A Propensity Score-Matched Cohort With up to 10-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Outcomes of Mechanical Thrombectomy for Stroke: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 5. A User's Guide to the NINDS rt-PA Stroke Trial Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Intravenous thrombolysis in acute ischaemic stroke: from trial exclusion criteria to clinical contraindications. An international Delphi study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icahn.org [icahn.org]
- 9. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anisodine Hydrobromide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Anisodine hydrobromide, a potent anticholinergic agent, is classified as fatal if swallowed or inhaled, necessitating stringent disposal protocols to mitigate risks to human health and the ecosystem.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Key Hazard Statements:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound falls under the regulations for hazardous pharmaceutical waste. The following steps provide a comprehensive guide for its proper management and disposal in a laboratory or research setting.
-
Segregation and Labeling:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all waste, including contaminated labware (e.g., vials, syringes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
-
Waste Accumulation:
-
Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Treatment and Final Disposal:
-
The primary and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4] Incineration ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling in a specially designed hazardous waste landfill is a less common alternative and should only be considered if incineration is not feasible and is permitted by the waste disposal contractor and local regulations.[4]
-
Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[3][5] This is strictly prohibited for hazardous pharmaceuticals under regulations like the EPA's Subpart P.[3]
-
Regulatory Framework
The disposal of this compound is governed by several key regulations:
| Regulatory Body | Regulation/Act | Key Requirements |
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Outlines the management of hazardous waste from generation to disposal.[2] |
| U.S. EPA | Subpart P of RCRA | Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, including a ban on sewering.[3] |
| State Regulations | Varies by State | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures safety and compliance at each stage of the process.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Household Disposal Guidance
While the primary audience for this guidance is laboratory professionals, it is important to note that household disposal procedures differ. For unused or expired medications in a household setting, the best option is a drug take-back program.[6][7] If a take-back program is not available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[8]
References
- 1. ANISODAMINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. securewaste.net [securewaste.net]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guide for Handling Anisodine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Anisodine hydrobromide, a tropane (B1204802) alkaloid compound.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and GHS Classification:
This compound is classified as a hazardous substance.[2][3]
-
Acute Toxicity: Fatal if swallowed or inhaled.[2] Toxic in contact with skin.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
| Hazard Statement | GHS Classification Code |
| Fatal if swallowed | H300 |
| Fatal if inhaled | H330 |
| Toxic in contact with skin | H311 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |
| May cause an allergic skin reaction | H317 |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[5]
| PPE Type | Specification |
| Hand Protection | Wear two pairs of chemotherapy gloves meeting ASTM D6978 standard. Nitrile or neoprene gloves are preferred.[5][6] |
| Eye/Face Protection | Use chemical safety goggles and a face shield.[3][5] |
| Skin and Body Protection | Wear a disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate materials. Laboratory coats made of cloth are not appropriate.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a chemical fume hood.[2][4] Wear respiratory protection in case of inadequate ventilation.[2] |
| Other | Disposable head, hair, and shoe covers should be utilized.[5] |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]
-
Store locked up and away from incompatible materials.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
3. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
-
Do not dispose of down the drain or with household waste.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately.[2][3] Rinse mouth.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] Get emergency medical help immediately.[3]
-
If on Skin: Take off immediately all contaminated clothing.[3] Wash with plenty of water.[3] Get emergency medical help immediately.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Chemical Spill Response Protocol:
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Chemical Spill Response Workflow.
References
- 1. Anisodine - Wikipedia [en.wikipedia.org]
- 2. ANISODAMINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76822-34-9 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
